Diethyl ethoxymethylenemalonate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62117. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
diethyl 2-(ethoxymethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHNWPUDSTBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052591 | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
87-13-8 | |
| Record name | Diethyl (ethoxymethylene)malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (ethoxymethylene)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 87-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 87-13-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ethoxymethylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (ETHOXYMETHYLENE)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KF8220SZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl ethoxymethylenemalonate chemical properties
An In-depth Technical Guide to the Core Chemical Properties of Diethyl Ethoxymethylenemalonate
Introduction
This compound (DEEM), also known as ethyl 3-ethoxy-2-(ethoxycarbonyl)acrylate, is a versatile organic compound with the chemical formula C10H16O5.[1][2] It is a key intermediate in various organic syntheses, particularly in the production of heterocyclic compounds, pharmaceuticals, and agrochemicals.[1][3][4][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and significant applications, with a focus on its role in drug development and research. DEEM is a colorless to light yellow liquid and is a crucial reagent in well-known reactions such as the Gould-Jacobs reaction for the synthesis of quinolines.[1][2][6][7] Its utility also extends to its role as a Michael acceptor and in Claisen condensations.[3][7]
Physical and Chemical Properties
This compound is characterized by the physical and chemical properties summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | References |
| Molecular Formula | C10H16O5 | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2][8] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Melting Point | -33 °C | [1][2] |
| Boiling Point | 279-283 °C (lit.) | [1][2][6] |
| Density | 1.080 g/mL at 20 °C (lit.) | [1][2][6] |
| Refractive Index (n20/D) | 1.463 | [1][2] |
| Flash Point | 144 °C / 291.2 °F (closed cup) | [9][10] |
| Vapor Pressure | <0.1 hPa | [1][6] |
| Water Solubility | Insoluble | [1][2][10] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297) (slightly) | [1][2] |
| CAS Number | 87-13-8 | [1] |
Key Chemical Reactions and Mechanisms
This compound's reactivity is centered around its carbon-carbon double bond and the two ester groups, making it a valuable precursor for a variety of chemical transformations.
The Gould-Jacobs Reaction
The most prominent application of DEEM is in the Gould-Jacobs reaction, a method for synthesizing quinolines and 4-hydroxyquinoline (B1666331) derivatives.[7][11][12] This reaction is particularly important in the synthesis of antimalarial drugs and other bioactive compounds.[12]
The reaction proceeds in several steps:
-
Condensation: An aniline (B41778) or its derivative reacts with this compound. The amino group of the aniline performs a nucleophilic attack on the double bond of DEEM, followed by the elimination of an ethanol (B145695) molecule to form an anilidomethylenemalonate intermediate.[7][11][12]
-
Cyclization: The intermediate undergoes a thermal intramolecular cyclization (a 6-electron cyclization) to form the quinoline (B57606) ring system, with the loss of a second ethanol molecule.[11][12]
-
Tautomerization: The resulting 4-hydroxy-3-carboalkoxyquinoline exists in tautomeric equilibrium with its 4-oxo form.[11][12]
-
Saponification and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[11][12]
Caption: The reaction pathway of the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of DEEM involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride (B1165640) and a catalytic amount of anhydrous zinc chloride.[13][14][15][16]
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Acetic anhydride
-
Anhydrous zinc chloride
-
Ether
-
Magnesium sulfate
Procedure:
-
A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and anhydrous zinc chloride (0.5 g) is prepared in a suitable reaction vessel.[13]
-
The mixture is heated in an oil bath for approximately 6.5 hours, maintaining the internal temperature between 104-113 °C.[13]
-
The mixture is then distilled through a short column over about 3.5 hours, with the pot temperature rising to 124 °C.[13]
-
After allowing the residue to stand at 25 °C for 18 hours, it is diluted with 250 ml of ether and washed thoroughly with water.[13]
-
The combined ether extracts are dried over magnesium sulfate.[13]
-
The final product is obtained by distillation, yielding this compound.[13]
Caption: A typical experimental workflow for the synthesis of DEEM.
Protocol for the Gould-Jacobs Reaction
The following is a generalized microwave-assisted protocol for the Gould-Jacobs reaction, which often provides improved yields and shorter reaction times compared to conventional heating.[17]
Materials:
-
Aniline
-
This compound
-
Microwave vial
-
Magnetic stirring bar
-
Acetonitrile (for washing)
Procedure:
-
Aniline (2.0 mmol) and this compound (6.0 mmol) are added to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[17]
-
The vial is sealed and the mixture is heated in a microwave synthesis system to a high temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-10 minutes).[17]
-
After heating, the mixture is cooled to room temperature.[17]
-
The precipitated product is filtered off and washed with ice-cold acetonitrile.[17]
-
The resulting solid is dried under vacuum to yield the quinoline product.[17]
Applications in Research and Drug Development
DEEM's versatile reactivity makes it a valuable building block for a wide range of compounds, particularly in the pharmaceutical industry.
-
Quinolone Antibiotics: DEEM is a crucial intermediate in the synthesis of quinolone and fluoroquinolone antibiotics, such as flumequine (B1672881) and norfloxacin.[1][6][7][14]
-
Antimalarials: The Gould-Jacobs reaction using DEEM is a key step in producing 4-hydroxyquinoline scaffolds, which are central to many antimalarial drugs.[12]
-
Other Pharmaceuticals: It is used in the synthesis of various other therapeutic agents, including the anticancer drug imatinib (B729) mesylate and the antibiotic lomefloxacin.[5]
-
Heterocyclic Chemistry: Beyond quinolines, DEEM is used to synthesize other heterocyclic systems like pyrimidines and pyridones.[1][7]
-
Amino Acid Analysis: It serves as a derivatizing agent for the determination of amino acids using high-performance liquid chromatography (HPLC).[1][6]
Caption: Logical relationships between DEEM's reactivity and its key applications.
Safety Information
This compound is considered hazardous and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[9][18][19] It may also cause respiratory irritation.[18][19]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19] Avoid breathing vapors or mists.[9][18]
-
Storage: Store in a cool, dry place below +30°C in a tightly sealed container.[1][6]
Conclusion
This compound is a high-value organic intermediate with a rich and versatile chemistry. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Gould-Jacobs reaction, have established it as an indispensable tool for researchers and professionals in organic synthesis and drug development. A thorough understanding of its properties and reaction mechanisms is crucial for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and other complex organic molecules.
References
- 1. This compound | 87-13-8 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 87-13-8 [m.chemicalbook.com]
- 7. This compound | 87-13-8 | Benchchem [benchchem.com]
- 8. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.es [fishersci.es]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 13. prepchem.com [prepchem.com]
- 14. Page loading... [guidechem.com]
- 15. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ablelab.eu [ablelab.eu]
- 18. uprm.edu [uprm.edu]
- 19. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to Diethyl Ethoxymethylenemalonate (CAS 87-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of diethyl ethoxymethylenemalonate (DEEM), a versatile reagent with the CAS number 87-13-8. DEEM is a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds that form the backbone of many pharmaceutical agents and agrochemicals. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and offers an analysis of its spectral data. The guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the effective utilization of this important synthetic intermediate.
Chemical and Physical Properties
This compound, also known as ethoxymethylenemalonic acid diethyl ester, is a clear, colorless to light yellow liquid. Its molecular formula is C₁₀H₁₆O₅, and it has a molecular weight of 216.23 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 87-13-8 | [1][2] |
| Molecular Formula | C₁₀H₁₆O₅ | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 279-281 °C (lit.) | [2] |
| Melting Point | -33 °C | [1] |
| Density | 1.07 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.462 (lit.) | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; insoluble in water. | [4] |
| Stability | Stable under normal temperatures and pressures. May form peroxides. | [1] |
Synthesis of this compound
The most common and established method for the synthesis of this compound involves the condensation of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst such as zinc chloride and acetic anhydride (B1165640).
Experimental Protocol: Synthesis from Diethyl Malonate and Triethyl Orthoformate
This protocol is adapted from a well-established procedure.
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Acetic anhydride
-
Anhydrous zinc chloride
-
Ether
Procedure:
-
A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and a catalytic amount of anhydrous zinc chloride (0.5 g) is prepared in a suitable reaction flask equipped with a distillation apparatus.
-
The reaction mixture is heated in an oil bath at a temperature of 104-113 °C for approximately 6.5 hours.
-
Following the initial heating, the mixture is distilled through a short column for about 3.5 hours, with the pot temperature gradually increasing to 124 °C.
-
The residue is then treated with an additional portion of triethyl orthoformate (1.0 mole) and acetic anhydride (2.0 moles), and the distillation is continued for another 3 hours with the pot temperature between 120-130 °C.
-
After allowing the reaction mixture to stand at room temperature for 18 hours, the residue is diluted with ether and washed thoroughly with water.
-
The organic layer is dried over magnesium sulfate.
-
The product is purified by vacuum distillation to yield this compound. A forerun containing mainly unreacted diethyl malonate is first collected, followed by the product at a boiling point of 109-111 °C at 0.9 mm Hg.[5]
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of DEEM.
Key Reactions and Applications
DEEM is a versatile intermediate due to its multiple reactive sites. It is most notably used in the Gould-Jacobs reaction for the synthesis of quinoline (B57606) derivatives, which are precursors to a wide range of pharmaceuticals, including fluoroquinolone antibiotics.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline (B41778) with DEEM, followed by a thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative.[6][7]
Diagram 2: Gould-Jacobs Reaction Mechanism
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocol: Gould-Jacobs Reaction
This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline derivative using a conventional heating method.
Materials:
-
Aniline (or a substituted aniline)
-
This compound (DEEM)
-
High-boiling solvent (e.g., diphenyl ether)
-
Non-polar solvent for precipitation (e.g., hexane (B92381) or petroleum ether)
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash it with the same non-polar solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).[6]
A microwave-assisted variation of this protocol can significantly reduce reaction times.[8]
Diagram 3: Experimental Workflow for the Gould-Jacobs Reaction
Caption: Step-by-step workflow of the Gould-Jacobs reaction.
Spectral Data and Interpretation
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of DEEM provides characteristic signals for the ethoxy and methylene (B1212753) protons.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.62 | s | 1H | =CH | [5] |
| 4.22 | q, J = 7 Hz | 2H | OCH₂ (of ethoxy group on the double bond) | [5] |
| 4.19 | q, J = 7 Hz | 4H | OCH₂ (of the two ester ethyl groups) | [5] |
| 1.37 | t, J = 7 Hz | 3H | CH₃ (of ethoxy group on the double bond) | [5] |
| 1.30 | t, J = 7 Hz | 6H | CH₃ (of the two ester ethyl groups) | [5] |
s = singlet, t = triplet, q = quartet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of the carbonyl, olefinic, and aliphatic carbons.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (ester) |
| ~145 | =CH |
| ~115 | =C(COOEt)₂ |
| ~72 | OCH₂ (ethoxy) |
| ~60 | OCH₂ (ester) |
| ~14 | CH₃ |
(Note: Approximate chemical shifts are provided based on typical values for similar functional groups. Specific literature values may vary slightly.)
Infrared (IR) Spectroscopy
The IR spectrum of DEEM shows characteristic absorption bands for the functional groups present.
Table 4: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~1720-1740 | Strong | C=O stretch (ester) | [9] |
| ~1640 | Medium | C=C stretch (alkene) | [9] |
| ~1050-1150 | Strong | C-O stretch (ether and ester) | [9] |
Mass Spectrometry
The mass spectrum of DEEM provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 216.[1] Common fragmentation patterns involve the loss of ethoxy (•OCH₂CH₃) and ester (•COOCH₂CH₃) groups.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is moderately toxic by ingestion and can cause skin and eye irritation.[3] It is recommended to handle DEEM in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound (CAS 87-13-8) is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. This guide has provided a detailed overview of its properties, synthesis, key reactions, and spectral characteristics, along with practical experimental protocols. A thorough understanding of this reagent's chemistry is invaluable for researchers and professionals aiming to develop novel pharmaceuticals and other functional organic materials.
References
- 1. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 87-13-8 [sigmaaldrich.com]
- 3. Propanedioic acid, (ethoxymethylene)-, diethyl ester [webbook.nist.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. prepchem.com [prepchem.com]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide on the Molecular Structure of Diethyl Ethoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of Diethyl Ethoxymethylenemalonate (DEEMM). DEEMM is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the production of heterocyclic compounds and as a key building block for various pharmaceutical agents, including quinolone antibiotics.[1][2][3][4]
Molecular Structure and Identifiers
This compound is an organic compound and a derivative of carboxylic acid.[2] Its structure features a malonate backbone functionalized with an ethoxymethylene group.[2][3]
| Identifier | Value | Reference |
| IUPAC Name | diethyl 2-(ethoxymethylidene)propanedioate | [5] |
| CAS Number | 87-13-8 | [1] |
| Molecular Formula | C₁₀H₁₆O₅ | [1][5] |
| Molecular Weight | 216.23 g/mol | [1][5] |
| SMILES String | CCOC=C(C(=O)OCC)C(=O)OCC | [5][6] |
| InChI Key | LTMHNWPUDSTBKD-UHFFFAOYSA-N | [1][6] |
| Synonyms | EMME, Diethyl 2-(ethoxymethylene)malonate, Ethoxymethylenemalonic acid diethyl ester | [1][5] |
Physicochemical Properties
DEEMM is a clear, colorless to light yellow liquid at room temperature with a faint, ester-like odor.[1][2][3] It is insoluble in water but soluble in organic solvents like chloroform, ethyl acetate, ethanol, and ether.[1][2][3]
| Property | Value | Reference |
| Melting Point | -33 °C | [1] |
| Boiling Point | 279-283 °C (lit.) | [1] |
| Density | 1.080 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.462 - 1.463 | [1][6] |
| Flash Point | 144 °C (291 °F) - closed cup | [6] |
| Water Solubility | Insoluble | [1][2] |
Spectroscopic Characterization
The molecular structure of DEEMM is confirmed through various spectroscopic techniques, including NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.62 | Singlet | 1H | =CH | [7] |
| 4.22 | Quartet | 2H | OCH₂ CH₃ (ethoxymethylene) | [7] |
| 4.19 | Quartet | 4H | OCH₂ CH₃ (diethyl ester x2) | [7] |
| 1.37 | Triplet | 3H | OCH₂CH₃ (ethoxymethylene) | [7] |
| 1.30 | Triplet | 6H | OCH₂CH₃ (diethyl ester x2) | [7] |
Infrared (IR) Spectroscopy
The IR spectrum of DEEMM displays characteristic absorption bands that confirm the presence of its key functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database and other sources.[8][9][10] Key expected peaks include strong C=O stretching vibrations for the ester groups, C=C stretching for the alkene, and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry data for DEEMM is available, confirming its molecular weight.[5] The exact mass is 216.09977361 Da.[5]
Experimental Protocols
Synthesis of this compound
A common and established method for synthesizing DEEMM involves the reaction of diethyl malonate with triethyl orthoformate and acetic anhydride (B1165640), catalyzed by anhydrous zinc chloride.[7][11] This procedure is a modification of the Claisen procedure.[11]
Materials:
-
Diethyl malonate (1.0 mole, 160 g)
-
Triethyl orthoformate (1.0 mole, 148 g)
-
Acetic anhydride (2.0 moles, 204 g)
-
Anhydrous zinc chloride (0.5 g)
Procedure:
-
A mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and a catalytic amount of anhydrous zinc chloride is prepared in a suitable reaction flask equipped for distillation.[7][11]
-
The mixture is heated in an oil bath. The temperature of the contents is maintained between 104-113 °C for approximately 6.5 hours.[7]
-
Following the heating period, the mixture is distilled through a short column. The pot temperature is raised to 124 °C, and the distillate is collected.[7]
-
After the initial distillation, the residue is allowed to stand at 25 °C for 18 hours.[7]
-
The residue is then diluted with ether and washed thoroughly with water.[7]
-
The combined ether extracts are dried over magnesium sulfate.[7]
-
The final product, this compound, is isolated by distillation under reduced pressure. The fraction boiling at 109-111 °C (at 0.9 mmHg) is collected.[7] The yield is reported to be approximately 72-85%.[7]
Visualization of Characterization Workflow
The logical workflow for the synthesis and structural confirmation of this compound is outlined below. This process begins with the chemical synthesis, followed by purification, and concludes with structural analysis using various spectroscopic methods.
Caption: Workflow for Synthesis and Structural Confirmation of DEEMM.
References
- 1. This compound | 87-13-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
- 4. Cas 87-13-8,this compound | lookchem [lookchem.com]
- 5. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 87-13-8 [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound (87-13-8) IR Spectrum [m.chemicalbook.com]
- 9. Propanedioic acid, (ethoxymethylene)-, diethyl ester [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Diethyl Ethoxymethylenemalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of diethyl ethoxymethylenemalonate (DEEM), a crucial intermediate in the production of various pharmaceuticals, including quinolone antibiotics like norfloxacin.[1][2] This document details the core synthetic methodologies, reaction mechanisms, and experimental protocols, presenting quantitative data in a clear, comparative format.
Core Synthetic Methodologies
The primary and most established method for the synthesis of this compound involves the condensation reaction of diethyl malonate with triethyl orthoformate.[1][2] Variations of this core method exist, primarily differing in the choice of catalyst and reaction conditions. Acetic anhydride (B1165640) is frequently used as a dehydrating agent to drive the reaction to completion by removing the ethanol (B145695) byproduct.[3][4]
An alternative approach involves the formylation of diethyl malonate using ethyl formate (B1220265) or carbon monoxide in the presence of a base and catalyst, followed by an acid-catalyzed reaction with ethanol.[5]
Reaction Mechanism
The synthesis of DEEM from diethyl malonate and triethyl orthoformate proceeds through a series of key steps. The generally accepted mechanism involves the following stages:
-
Acidic Ionization of Diethyl Malonate: In the presence of an acidic catalyst, diethyl malonate can lose a proton from the central carbon atom, forming a reactive enolate intermediate.[1][2]
-
Formation of an Intermediate Transition State: The triethyl orthoformate is activated by the catalyst.
-
Acidic Ionization of Triethyl Orthoformate: The activated triethyl orthoformate can then react with the enolate of diethyl malonate.[1][2]
-
Formation of Intermediates: A condensation reaction occurs, leading to the formation of an intermediate and the elimination of one molecule of ethanol.[1]
-
Elimination Reaction: The intermediate then undergoes a further elimination of another molecule of ethanol to yield the final product, this compound.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis of DEEM are provided below, based on established and reliable procedures.
Method 1: Synthesis using Triethyl Orthoformate and Acetic Anhydride
This classic and widely cited method utilizes acetic anhydride as a dehydrating agent and a zinc chloride catalyst.
Experimental Workflow:
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of Diethyl Ethoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ethoxymethylenemalonate (DEEM), a key intermediate in organic synthesis, plays a pivotal role in the production of a wide range of pharmaceutical compounds, most notably quinoline-based drugs through the Gould-Jacobs reaction. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the optimization of reaction conditions. This technical guide provides an in-depth overview of the core physical characteristics of this compound, supplemented with experimental protocols and logical workflow diagrams.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid.[1][2] Key identifiers for this compound are:
-
CAS Number: 87-13-8[3]
-
Molecular Formula: C₁₀H₁₆O₅[3]
-
Molecular Weight: 216.23 g/mol [3]
-
Synonyms: DEEMM, Ethoxymethylenemalonic acid diethyl ester[3]
Quantitative Physical Properties
A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Melting Point | -33 °C | [2][3] |
| Boiling Point | 279-283 °C (at 760 mmHg) | [2][3] |
| Density | 1.080 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.463 | [3] |
| Flash Point | 144 °C (closed cup) | [4] |
| Vapor Pressure | 0.00388 mmHg at 25°C | [3] |
| Water Solubility | Insoluble | [2][3] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for the determination of the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small quantities of liquid and provides a reasonably accurate measurement of the boiling point.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount (a few milliliters) of this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Immerse the assembly into a Thiele tube or an oil bath. The liquid level in the bath should be above the level of the sample in the test tube.
-
Gently heat the apparatus. A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5] Record this temperature.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper with a capillary tube)
-
Analytical balance
-
Thermometer
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with this compound, ensuring the liquid fills the capillary in the stopper. Avoid air bubbles.
-
Thermostat the pycnometer and its contents to a specific temperature (e.g., 20°C).
-
Carefully wipe any excess liquid from the outside of the pycnometer.
-
Weigh the filled pycnometer and record its mass (m₂).
-
The mass of the liquid is m = m₂ - m₁.
-
The density (ρ) is calculated using the formula ρ = m/V, where V is the known volume of the pycnometer.
Determination of Refractive Index using an Abbe Refractometer
The Abbe refractometer is a common instrument for measuring the refractive index of liquids.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
-
Using a dropper, apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms together to spread the liquid into a thin film.
-
Turn on the light source and adjust the mirror to illuminate the field of view.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the prism assembly until the boundary between the light and dark fields is visible.
-
If a colored band is present at the boundary, adjust the compensator to achieve a sharp, black-and-white borderline.
-
Align the sharp borderline precisely with the center of the crosshairs.
-
Read the refractive index value from the scale.[6][7][8] Record the temperature at which the measurement was taken.
Key Synthetic Pathways and Reactions
This compound is a versatile reagent in organic synthesis. Below are diagrams illustrating its synthesis and a key reaction in which it participates.
Synthesis of this compound
The industrial synthesis of this compound typically involves the condensation of diethyl malonate with triethyl orthoformate.[2]
Caption: Synthesis of this compound.
The Gould-Jacobs Reaction
A cornerstone application of this compound is the Gould-Jacobs reaction for the synthesis of quinolines.[5] This reaction proceeds through the initial condensation of an aniline (B41778) with DEEM, followed by a thermal cyclization.[5]
Caption: The Gould-Jacobs Reaction Pathway.
Conclusion
The physical properties of this compound are well-defined and critical for its application in research and development, particularly in the synthesis of pharmaceuticals. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals working with this important chemical intermediate. Adherence to standardized procedures for the determination of its physical properties will ensure consistency and accuracy in experimental outcomes.
References
- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 8. hinotek.com [hinotek.com]
Diethyl Ethoxymethylenemalonate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of diethyl ethoxymethylenemalonate (DEEMM) in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate. This document also outlines a general experimental protocol for solubility determination and illustrates a primary synthetic application of DEEMM.
Core Concepts: Solubility and its Importance
This compound (CAS 87-13-8) is a colorless to pale yellow liquid widely utilized as a building block in the synthesis of heterocyclic compounds, most notably quinolones via the Gould-Jacobs reaction.[1][2][3][4] Its solubility in organic solvents is a crucial parameter for reaction setup, purification processes, and formulation development. Understanding its solubility profile allows for the selection of appropriate solvent systems to ensure reaction homogeneity, facilitate product isolation, and control crystallization.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound in a range of common organic solvents. This information has been compiled from various chemical data sources. It is important to note that "soluble" indicates that the substance dissolves freely, while "slightly soluble" suggests limited dissolution.
| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility |
| Chloroform | CHCl₃ | 4.1 | Soluble[5][6] |
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble[5][6] |
| Methanol | CH₃OH | 5.1 | Soluble[5][6][7] |
| Ethanol | C₂H₅OH | 4.3 | Soluble[6][8] |
| Acetone | C₃H₆O | 5.1 | Soluble[6] |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Slightly Soluble[3][4][9][10] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | 2.8 | Soluble[8] |
| Water | H₂O | 10.2 | Insoluble[6][11][12] |
Experimental Protocols: General Method for Solubility Determination
While a specific, standardized experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general method based on the isothermal equilibrium technique can be employed. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute ensures that the solution becomes saturated.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a sufficient time to allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve clear separation of the liquid and solid phases.
-
Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Dilution: Dilute the extracted sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.
-
Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.
Mandatory Visualization: The Gould-Jacobs Reaction Workflow
The Gould-Jacobs reaction is a primary application of this compound, used for the synthesis of quinoline (B57606) derivatives, which are scaffolds for many pharmaceutical compounds.[1][2][3][4] The following diagram illustrates the logical workflow of this reaction.
Caption: Workflow of the Gould-Jacobs reaction using this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. This compound CAS#: 87-13-8 [chemicalbook.com]
- 4. This compound | 87-13-8 [amp.chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
- 9. Cas 87-13-8,this compound | lookchem [lookchem.com]
- 10. This compound | 87-13-8 [chemicalbook.com]
- 11. This compound CAS 87-13-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 2.imimg.com [2.imimg.com]
Spectroscopic Deep Dive: A Technical Guide to Diethyl Ethoxymethylenemalonate (DEEM)
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key organic molecules is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for diethyl ethoxymethylenemalonate (DEEM), a versatile building block in organic synthesis.
This document presents a comprehensive compilation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for DEEM. Detailed experimental protocols for acquiring these spectra are also provided, ensuring reproducibility and aiding in the validation of synthesized or acquired material.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.62 | Singlet | - | 1 | =CH |
| 4.22 | Quartet | 7 | 2 | O-CH₂ (ethoxy) |
| 4.19 | Quartet | 7 | 4 | O-CH₂ (malonate esters) |
| 1.37 | Triplet | 7 | 3 | CH₃ (ethoxy) |
| 1.30 | Triplet | 7 | 6 | CH₃ (malonate esters) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.9 | C=O (ester) |
| 163.7 | C=O (ester) |
| 156.9 | =CH-O |
| 92.1 | =C(COOEt)₂ |
| 68.9 | O-CH₂ (ethoxy) |
| 60.5 | O-CH₂ (malonate esters) |
| 15.1 | CH₃ (ethoxy) |
| 14.1 | CH₃ (malonate esters) |
Note: The assignments are based on predictive models and typical chemical shift ranges for the functional groups present.
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 | Strong | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1220 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether) |
Note: The peak positions are approximate and based on characteristic infrared absorption frequencies for the functional groups in the molecule.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers to obtain comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
2. ¹H NMR Spectroscopy Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used for data acquisition.
-
Key acquisition parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
3. ¹³C NMR Spectroscopy Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a higher sample concentration may be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
The spectral width is set to approximately 200-220 ppm.
-
The FID is processed similarly to the ¹H NMR data, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
2. IR Spectrum Acquisition:
-
The prepared salt plates are placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty spectrometer is recorded.
-
The sample spectrum is then acquired by passing the infrared beam through the thin liquid film.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Analysis.
The Ethoxymethylene Group: A Versatile Tool in Organic Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ethoxymethylene group (=CH-OEt) is a highly reactive and versatile functional group that serves as a cornerstone in modern organic synthesis. Its unique electronic properties, characterized by an electron-rich double bond activated by an adjacent ethoxy group, make it an excellent electrophile for a wide array of nucleophilic reactions. This reactivity has been extensively exploited in the construction of diverse molecular scaffolds, particularly in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the reactivity of the ethoxymethylene group, with a focus on its application in drug discovery and development. We will delve into key reactions, provide detailed experimental protocols, present quantitative data for comparative analysis, and visualize reaction pathways to offer a thorough understanding of this important synthetic tool.
Core Reactivity: A Hub for Nucleophilic Attack
The primary mode of reactivity for the ethoxymethylene group is its susceptibility to nucleophilic attack. The polarization of the double bond, driven by the electron-donating ethoxy group, renders the β-carbon electrophilic. This allows for the facile addition of a wide range of nucleophiles, including nitrogen, carbon, and sulfur-based reagents. This versatility is the foundation of its widespread use in the synthesis of complex organic molecules.
Key Reactions and Applications
The reactivity of the ethoxymethylene group is showcased in several name reactions and synthetic transformations that are pivotal in the synthesis of valuable compounds. Diethyl ethoxymethylenemalonate (DEEMM) is a prototypical and widely used reagent that embodies the reactivity of this functional group.
Gould-Jacobs Reaction: A Gateway to Quinolines
The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines, a heterocyclic motif found in numerous antibacterial and antimalarial drugs. The reaction proceeds through the initial condensation of an aniline (B41778) with an ethoxymethylene-containing compound, typically DEEMM, followed by a thermal cyclization.
Reaction Scheme:
Aniline reacts with this compound (DEEMM) to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization yields a 4-hydroxyquinoline-3-carboxylate, which can be further hydrolyzed and decarboxylated to the corresponding 4-hydroxyquinoline.
Table 1: Quantitative Data for the Gould-Jacobs Reaction
The following table summarizes the reaction conditions and yields for the synthesis of various 4-hydroxyquinoline-3-carboxylates using both conventional heating and microwave irradiation.
| Entry | Aniline Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Microwave | 250 | 20 min | 1 | [1] |
| 2 | Aniline | Microwave | 300 | 10 min | 37 | [1] |
| 3 | Aniline | Microwave | 300 | 5 min | 47 | [1] |
| 4 | 4-Chloroaniline | Conventional | 130-140 (condensation), 250 (cyclization) | 2-3 h (condensation), 30 min (cyclization) | High | N/A |
| 5 | 3-Chloroaniline | Conventional | N/A | N/A | High | N/A |
| 6 | 4-Methylaniline | Microwave | N/A | N/A | 85 | [2] |
| 7 | 4-Bromoaniline | Microwave | N/A | N/A | 82 | [2] |
| 8 | 4-Nitroaniline | Microwave | N/A | N/A | 75 | [2] |
N/A: Data not available in the provided search results.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [1]
-
Materials: Aniline (2.0 mmol), this compound (DEEMM, 6.0 mmol).
-
Apparatus: 2.5 mL microwave vial with a magnetic stirring bar, Biotage® Initiator+ microwave synthesis system.
-
Procedure:
-
Add aniline (0.16 mL, 2.0 mmol) and this compound (1.21 mL, 6.0 mmol) to the microwave vial.
-
Seal the vial and heat the mixture to 300 °C for 5 minutes in the microwave synthesizer. The internal pressure can reach up to 24 bar.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product will form.
-
Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (B52724) (3 mL) to remove unreacted DEEMM and byproducts.
-
Dry the resulting solid under vacuum.
-
-
Analysis: The product purity and yield can be determined using HPLC-MS. The product is typically of high purity (>95%).
Diagram 1: Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of quinolones.
Michael Addition: Formation of C-S and C-C Bonds
The electron-deficient nature of the double bond in ethoxymethylene compounds makes them excellent Michael acceptors. This allows for the conjugate addition of a variety of soft nucleophiles, most notably thiols (thia-Michael addition) and carbanions.
Reaction Scheme:
A nucleophile (e.g., a thiol or a carbanion) attacks the β-carbon of the ethoxymethylene group, leading to the formation of a new carbon-nucleophile bond.
Table 2: Quantitative Data for Michael Addition Reactions
| Entry | Nucleophile | Michael Acceptor | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 1 | Thiophenol | This compound | Triethylamine (B128534) | THF | N/A | High | N/A |
| 2 | Hexanethiol | Diethyl maleate (B1232345) | Hexylamine | - | < 1 h | >98 (conversion) | [3] |
| 3 | Diethyl malonate | Chalcone | NiCl₂/(-)-Sparteine | Toluene | 12 h | 90 | [3] |
| 4 | Diethyl malonate | trans-β-Nitrostyrene | Guanidine-thiourea | Toluene | 2 h | 66 | [4] |
Note: Diethyl maleate is used as a representative Michael acceptor in some examples due to the availability of comparative data.
Experimental Protocol: Base-Catalyzed Thiol-Michael Addition [3]
-
Materials: this compound (1.0 mmol), Thiophenol (1.1 mmol), Triethylamine (TEA, 0.05 mmol).
-
Solvent: Tetrahydrofuran (THF) or Acetonitrile (5 mL).
-
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq).
-
Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%), to the stirred solution.
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with a dilute acid solution and extracting the product with an organic solvent.
-
The product can be purified by column chromatography.
-
Diagram 2: Thia-Michael Addition Mechanism
Caption: Mechanism of the base-catalyzed thia-Michael addition.
Claisen Condensation and Related Reactions
Ethoxymethylene compounds can participate in Claisen-type condensation reactions, where an enolate attacks the electrophilic carbon of the ethoxymethylene group. This leads to the formation of β-keto esters or related structures.
Reaction Scheme:
An enolate, generated from an ester or ketone, adds to the ethoxymethylene compound, followed by the elimination of ethanol (B145695) to yield the condensation product.
Table 3: Quantitative Data for Claisen-Type Condensations
| Entry | Enolate Source | Electrophile | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethanol | Reflux | High | [5] |
| 2 | Ethyl propanoate | Ethyl propanoate | Sodium ethoxide | Ethanol | N/A | N/A | N/A |
| 3 | Ethyl phenylacetate | Ethyl phenylacetate | Potassium tert-butoxide | Solvent-free | 100 °C, 30 min | 80 | [6] |
Experimental Protocol: General Procedure for a Classic Claisen Condensation [7]
-
Materials: Enolizable ester (2.0 equivalents), Sodium ethoxide (1.0 equivalent).
-
Solvent: Anhydrous ethanol.
-
Procedure:
-
Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
In a round-bottom flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Slowly add the enolizable ester (2.0 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a dilute aqueous acid solution (e.g., 1 M HCl) for work-up.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) and purify as necessary.
-
Diagram 3: Claisen Condensation Logical Steps
Caption: Logical steps of the Claisen condensation reaction.
Synthesis of Pyrimidines and Other Heterocycles
The ethoxymethylene group is a key building block for the synthesis of a variety of other nitrogen-containing heterocycles, including pyrimidines. The reaction with amidines or guanidine (B92328) provides a direct route to substituted pyrimidines, which are important scaffolds in medicinal chemistry.
Reaction Scheme:
Reaction of an ethoxymethylene compound with an amidine or guanidine leads to the formation of a pyrimidine (B1678525) ring through a condensation and cyclization sequence.
Table 4: Synthesis of Pyrimidines
| Entry | Ethoxymethylene Reagent | Amidine/Guanidine | Conditions | Product | Yield (%) | Reference |
| 1 | This compound | Benzamidine hydrochloride | Magnetic nano Fe₃O₄, solvent-free | Substituted pyrimidine | Good | [8] |
| 2 | Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate | Guanidinium (B1211019) chloride | Sodium ethoxide, THF | 4,5-Diamino-6-cyanopyrimidine | 87 | [9] |
Experimental Protocol: Synthesis of 4,5-Diamino-6-cyanopyrimidine [9]
-
Materials: Guanidinium chloride (1.20 mmol), 0.45 M ethanolic solution of sodium ethoxide (2.7 mL, 1.20 mmol), Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate (1.0 mmol).
-
Solvent: Tetrahydrofuran (THF, 45 mL).
-
Procedure:
-
Combine guanidinium chloride with the ethanolic solution of sodium ethoxide.
-
Dissolve the ethyl N-(2-amino-1,2-dicyanovinyl)formimidate in THF and add it dropwise to the guanidinium solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the solid suspension and wash with diethyl ether to obtain the product.
-
Spectroscopic Characterization
The products derived from reactions involving the ethoxymethylene group can be readily characterized using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the vinylic proton of the ethoxymethylene group (typically around δ 8.0-8.5 ppm) is a key indicator of a successful reaction. New signals corresponding to the protons of the newly formed adduct will appear.
-
¹³C NMR Spectroscopy: The signals corresponding to the double bond carbons of the ethoxymethylene group will be replaced by signals corresponding to the saturated carbons in the product.
-
Infrared (IR) Spectroscopy: The C=C stretching vibration of the ethoxymethylene group (around 1620-1680 cm⁻¹) will be absent in the product spectrum. The appearance of new characteristic bands (e.g., N-H or S-H stretching) will confirm the addition of the nucleophile.
Table 5: Spectroscopic Data for Representative Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 1H NMR data available[10] | 13C NMR data available[10] | IR data available[10] |
| 4-Hydroxyquinoline | 1H NMR data available[11][12] | 13C NMR data available[12] | IR data available[12] |
| Thiol-Michael Adduct of 1,3,5-tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione and 4,4′-bis(2hydroxyethoxy)biphenyldiacrylate | Disappearance of double bond protons (6.5-5.8 ppm); Appearance of new signals at 2.7-2.5 ppm (-(C=O)CH₂- and -CH₂S-) | N/A | N/A |
Conclusion
The ethoxymethylene group is a powerful and versatile functional group in organic synthesis, offering a reliable and efficient means of constructing complex molecular architectures. Its reactivity towards a broad range of nucleophiles makes it an invaluable tool for the synthesis of diverse heterocyclic systems, which are of paramount importance in drug discovery and development. The Gould-Jacobs reaction, Michael addition, and its application in the synthesis of pyrimidines are just a few examples of its extensive utility. A thorough understanding of its reactivity, coupled with the optimization of reaction conditions, will continue to drive innovation in the development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the ethoxymethylene group in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ablelab.eu [ablelab.eu]
- 4. [PDF] Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis | Semantic Scholar [semanticscholar.org]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Diethyl ethoxymethylenemalonate as a building block in organic synthesis
An In-depth Technical Guide to Diethyl Ethoxymethylenemalonate (DEEM) as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DEEM), also known as diethyl (ethoxymethylene)malonate, is a highly versatile and valuable reagent in organic synthesis.[1][2] With the CAS number 87-13-8, this organic compound is a derivative of malonic acid, appearing as a colorless to pale yellow liquid with a characteristic fruity, ester-like odor.[1][2] Its molecular structure features a unique combination of functional groups: an electron-poor carbon-carbon double bond activated by two flanking diethyl ester groups, and a reactive ethoxy leaving group. This configuration makes DEEM an exceptional building block, particularly for constructing carbon-carbon and carbon-heteroatom bonds.
DEEM's reactivity allows it to participate in a wide range of chemical transformations, including Michael additions, Claisen condensations, and various cyclization reactions.[1][3] It is most renowned for its pivotal role in the Gould-Jacobs reaction for the synthesis of quinolines, a core scaffold in many pharmaceutical agents.[3][4][5] Its applications extend to the synthesis of diverse heterocyclic systems like pyrimidines, pyridones, and pyrazoles, making it an indispensable intermediate in the production of pharmaceuticals, such as quinolone antibiotics, and agrochemicals.[2][3][6]
Physicochemical and Spectroscopic Properties
DEEM is soluble in common organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 87-13-8[1] |
| Molecular Formula | C₁₀H₁₆O₅[1] |
| Molecular Weight | 216.23 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[1][2] |
| Boiling Point | 279-281 °C (lit.); 120-122 °C at 10 mmHg[6] |
| Density | 1.07 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.462 (lit.) |
| Solubility | Soluble in ethanol, ether, acetone; insoluble in water[1][2] |
| Stability | Stable under normal temperatures and pressures[2] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are well-documented and available in various chemical databases for structural confirmation.[7][8]
Core Reactivity and Key Synthetic Applications
The synthetic utility of DEEM stems from its activated alkene system, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in several cornerstone reactions of organic synthesis.
The Gould-Jacobs Reaction: Synthesis of Quinolines
The Gould-Jacobs reaction is a classic and highly effective method for synthesizing 4-hydroxyquinoline (B1666331) derivatives.[4][9] The process involves the reaction of an aniline (B41778) with DEEM, followed by a thermally induced cyclization.[3][4]
Mechanism: The reaction proceeds through a well-defined, multi-step mechanism:
-
Nucleophilic Substitution: The amino group of the aniline derivative performs a nucleophilic attack on the double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[3][4][5]
-
Thermal Cyclization: The intermediate undergoes a thermally induced 6-electron electrocyclization. This involves an intramolecular electrophilic attack from one of the ester's carbonyl groups onto the ortho-position of the aniline's aromatic ring.[3][4]
-
Aromatization: The cyclized intermediate then aromatizes, typically through the elimination of a second molecule of ethanol, to yield the stable 4-hydroxyquinoline-3-carboxylate product.[3][4] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core.[4][10]
References
- 1. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 87-13-8 | Benchchem [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 6. hnsincere.com [hnsincere.com]
- 7. This compound (87-13-8) 1H NMR [m.chemicalbook.com]
- 8. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Gould-Jacobs Reaction in Quinolone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives.[1][2][3] This reaction has profound implications in medicinal chemistry and drug development, as the quinoline (B57606) scaffold is a key pharmacophore in numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3]
First described in 1939, the reaction classically involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[2][4] Subsequent hydrolysis and decarboxylation of the resulting ester yields the 4-quinolinone core.[2] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2] While traditional protocols require high temperatures and prolonged reaction times, modern adaptations, such as the use of microwave irradiation, have significantly improved reaction efficiency, offering shorter reaction times and higher yields.[3][5]
Applications in Drug Development
The quinoline framework is a privileged scaffold in medicinal chemistry, and the Gould-Jacobs reaction has been instrumental in the synthesis of numerous commercial drugs. Notable examples include:
-
Antibacterial Agents: The synthesis of quinolone antibiotics such as nalidixic acid, rosoxacin, and oxolinic acid relies on this reaction.[2][4]
-
Antimalarial Drugs: The development of certain antimalarial agents incorporates the Gould-Jacobs reaction.[1][2]
-
Anti-inflammatory Drugs: Glafenine, a fenamate-class nonsteroidal anti-inflammatory drug (NSAID), is synthesized using this methodology.[2]
-
Anticancer and Antiviral Agents: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously being explored for a range of other therapeutic applications, including as anticancer and antiviral agents.[3]
Reaction Mechanism and Pathway
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:
-
Condensation: The synthesis begins with a nucleophilic attack by the amino group of the aniline on this compound. This is followed by the elimination of ethanol (B145695) to form a stable anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2][3] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or more efficiently with microwave irradiation.[2]
-
Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2]
-
Saponification: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[1][6]
-
Decarboxylation: Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][2]
References
Application Notes and Protocols for the Synthesis of 4-Hydroxyquinolines using Diethyl Ethoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Hydroxyquinoline (B1666331) Scaffold
The 4-hydroxyquinoline core is a recognized "privileged structure" in medicinal chemistry, forming the foundation for a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] These compounds have garnered significant attention in drug discovery for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4] The versatility of the quinoline (B57606) ring system allows for extensive functionalization, enabling the fine-tuning of biological activity to develop potent and selective therapeutic agents.[1][2]
A primary and classic method for constructing this valuable scaffold is the Gould-Jacobs reaction .[5][6] This robust synthesis route involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by a series of transformations including thermal cyclization, saponification, and decarboxylation to yield the target 4-hydroxyquinoline.[5][7][8] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[5] This methodology is foundational in the synthesis of many commercially available drugs, including antibiotics like nalidixic acid and norfloxacin.[4][7]
The Gould-Jacobs Reaction: Mechanism and Workflow
The Gould-Jacobs reaction proceeds through a well-defined sequence of four key steps:
-
Condensation: An aniline or its derivative reacts with this compound. This step involves a nucleophilic attack from the amine nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol (B145695) to form a diethyl (anilinomethylene)malonate intermediate.[5][6][9]
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 200-250 °C).[7] This 6-electron cyclization process forms the quinoline ring system, resulting in an ethyl 4-hydroxyquinoline-3-carboxylate.[5] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can significantly improve reaction yields, often up to 95%.[7]
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide (B78521).[5]
-
Decarboxylation: The resulting carboxylic acid is then decarboxylated by heating to furnish the final 4-hydroxyquinoline product.[5][7]
Caption: Overall workflow of the Gould-Jacobs reaction.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the Gould-Jacobs reaction.[5][9][10] Researchers should adapt these methods based on the specific aniline derivative used and optimize conditions as necessary.
Protocol 1: Synthesis of Diethyl (anilinomethylene)malonate (Intermediate)
Objective: To synthesize the key intermediate via condensation.
Materials:
-
Aniline (freshly distilled)
-
This compound (DEEM)
-
Round-bottom flask
-
Heating mantle or steam bath
-
Vacuum evaporator
Procedure:
-
Combine freshly distilled aniline (1.0 eq) and this compound (1.1 eq) in a round-bottom flask. For example, 46.5 g of aniline and 108 g of DEEM can be used.[9]
-
Heat the mixture using a steam bath or heating mantle to approximately 90-100 °C for 1-2 hours.[9][10]
-
During the reaction, ethanol is formed as a byproduct.
-
After the heating period, remove the ethanol byproduct under vacuum.
-
The resulting product, diethyl (anilinomethylene)malonate, should solidify upon cooling. It can be used in the next step with or without further purification.
Protocol 2: Thermal Cyclization, Saponification, and Decarboxylation
Objective: To form the 4-hydroxyquinoline ring through cyclization and subsequent conversion.
Materials:
-
Diethyl (anilinomethylene)malonate (from Protocol 1)
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
-
Three-necked flask equipped with a mechanical stirrer and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
Step A: Thermal Cyclization
-
In a three-necked flask, heat the high-boiling solvent (e.g., diphenyl ether) to reflux (approx. 240-250 °C).[7][10]
-
Slowly add the diethyl (anilinomethylene)malonate intermediate from the previous step to the refluxing solvent.
-
Continue to stir and reflux the mixture for 10-15 minutes after the addition is complete.[11]
-
Allow the mixture to cool to room temperature. The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, may precipitate as a solid.
-
The crude product can be collected by filtration.
Step B: Saponification
-
Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture with stirring until the ester is fully hydrolyzed to the corresponding sodium carboxylate salt. The progress can be monitored by TLC.
Step C: Decarboxylation
-
After saponification is complete, carefully acidify the reaction mixture with hydrochloric acid.
-
Upon acidification, the 4-hydroxyquinoline-3-carboxylic acid will precipitate.
-
Heat the acidified mixture to induce decarboxylation, which results in the formation of the final 4-hydroxyquinoline product.[5]
-
Cool the mixture and collect the precipitated 4-hydroxyquinoline by filtration.
-
Wash the solid with water and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water).[11]
Caption: Step-by-step experimental workflow for synthesis.
Data Presentation: Reaction Conditions and Biological Activity
Effective synthesis relies on optimized reaction conditions. The choice of solvent and temperature during the cyclization step is critical for achieving high yields.
| Reaction Step | Solvent | Temperature | Typical Yield | Reference |
| Condensation | Neat (Solvent-free) | 90-100 °C | High | [9][10] |
| Cyclization | None (neat) | 200-250 °C | Moderate (<30%) | [7] |
| Cyclization | Diphenyl Ether / Dowtherm A | ~250 °C (Reflux) | High (up to 95%) | [7] |
The synthesized 4-hydroxyquinoline derivatives often exhibit potent biological activity. Below is a summary of the cytotoxic effects of several derivatives against a range of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 3g | HCT116 | Colon | 28.5 | [1] |
| 3g | A549 | Lung | 33.4 | [1] |
| 3a | HCT116 | Colon | 148.3 | [1] |
| 3b | MCF-7 | Breast | 174.5 | [1] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency. Compound IDs are as designated in the source literature.[1]
Applications in Drug Discovery: Targeting Signaling Pathways
The 4-hydroxyquinoline scaffold serves as a versatile template for developing inhibitors of various cellular signaling pathways implicated in diseases like cancer. Studies on related quinoline derivatives suggest that they can act as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[1] Molecular docking studies have indicated that these compounds can bind to the ATP-binding pockets of kinases such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2), thereby blocking their function and downstream signaling.[1]
Caption: Putative signaling pathways targeted by 4-hydroxyquinolines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | 87-13-8 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. CGS-9896-药物合成数据库 [drugfuture.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Diethyl Ethoxymethylenemalonate (DEEMM) in Pharmaceutical Intermediate Synthesis
Introduction
Diethyl ethoxymethylenemalonate (DEEMM), with CAS number 87-13-8, is a highly versatile and critical organic intermediate in the pharmaceutical industry.[1] Its molecular structure, featuring multiple reactive functional groups, makes it an ideal building block for the synthesis of complex heterocyclic compounds.[2] DEEMM is particularly renowned for its central role in the production of quinolone-based active pharmaceutical ingredients (APIs), including a range of antibiotics and antimalarial drugs.[2][3] This document provides detailed application notes and experimental protocols for the use of DEEMM in the synthesis of key pharmaceutical intermediates.
Core Application: Synthesis of Quinolone Derivatives
The most significant application of DEEMM in pharmaceutical synthesis is in the construction of the 4-hydroxyquinoline (B1666331) core structure. This is primarily achieved through the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with DEEMM, followed by a thermal cyclization.[4][5] This reaction is fundamental to the synthesis of many quinolone antibiotics and other important pharmaceuticals.[6]
Key Pharmaceutical Products Derived from DEEMM Intermediates:
-
Quinolone Antibiotics: Norfloxacin, Lomefloxacin, Nalidixic Acid, Rosoxacin.[1][3][7][8][9][10]
-
Tyrosine Kinase Inhibitors: Imatinib Mesylate.[7]
Experimental Protocols
Protocol 1: General Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
This protocol describes the synthesis of 4-hydroxyquinoline intermediates from anilines and DEEMM using both conventional heating and microwave irradiation methods. The reaction proceeds in two main stages: condensation and cyclization.[5][13]
Logical Workflow for Quinolone Synthesis
Caption: General workflow for the Gould-Jacobs synthesis of quinolones.
Method A: Conventional Heating
-
Condensation:
-
In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents).[13]
-
Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.[13]
-
Upon completion, the crude anilidomethylenemalonate intermediate is obtained.
-
-
Cyclization:
-
To the crude intermediate, add a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[13][14]
-
Heat the mixture to 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.[13] The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.[15]
-
Add a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to facilitate precipitation of the crude product.[13][15]
-
Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.[13]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[13]
-
Method B: Microwave-Assisted Synthesis
-
Reaction Setup:
-
Microwave Irradiation:
-
Isolation and Purification:
Protocol 2: Synthesis of 4,7-Dichloroquinoline (B193633) (Chloroquine Intermediate)
This protocol outlines the multi-step synthesis of 4,7-dichloroquinoline, a crucial intermediate for the antimalarial drug Chloroquine, starting from m-chloroaniline and DEEMM.[11][12]
Synthetic Pathway to 4,7-Dichloroquinoline
Caption: Key steps in the synthesis of 4,7-dichloroquinoline from DEEMM.
Step 1: Condensation and Cyclization
-
React m-chloroaniline (1.0 eq) with this compound (1.0-1.1 eq).[11][12]
-
The resulting acrylate (B77674) intermediate is subjected to thermal cyclization in diphenyl ether to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[11][12] Yields for this two-step process are typically high (90-96%).[12]
Step 2: Saponification (Hydrolysis)
-
Hydrolyze the ester group of the quinoline (B57606) product from Step 1 using aqueous sodium hydroxide.[11][12] This saponification step proceeds in nearly quantitative yields to give the corresponding carboxylic acid.[12]
Step 3: Decarboxylation
-
Heat the carboxylic acid intermediate to induce decarboxylation, yielding 7-chloro-4-hydroxyquinoline.[11]
Step 4: Chlorination
-
Treat the 7-chloro-4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the final product, 4,7-dichloroquinoline.[11][12] This final step gives yields in the range of 81-90%.[12]
Quantitative Data
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and time.
Table 1: Effect of Microwave Conditions on Gould-Jacobs Reaction Yield Data adapted from a Biotage application note for the reaction of aniline and DEEMM.[15][16]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 10 | 1 |
| 2 | 250 | 20 | 11 | 1 |
| 3 | 300 | 1 | 20 | 37 |
| 4 | 300 | 5 | 22 | 47 |
| 5 | 300 | 20 | 24 | 28 |
Note: The data illustrates that higher temperatures (300°C) are necessary for significant product formation. However, prolonged reaction times at high temperatures can lead to product degradation and lower yields.[15]
Table 2: Pharmaceutical Intermediates and Final Products from DEEMM
| Intermediate Core Structure | Final Pharmaceutical Product(s) | Therapeutic Class |
| 4-Hydroxyquinoline-3-carboxylate | Norfloxacin, Lomefloxacin | Fluoroquinolone Antibiotic |
| 4-Hydroxy-1,8-naphthyridine | Nalidixic Acid, Oxolinic Acid | Quinolone Antibiotic |
| 7-Chloro-4-hydroxyquinoline | Chloroquine, Amodiaquine | Antimalarial |
| Phenylaminopyrimidine | Imatinib Mesylate | Tyrosine Kinase Inhibitor |
Mechanism of Action: Quinolone Antibiotics
While DEEMM is an intermediate, understanding the mechanism of the final drug product is crucial for drug development professionals. Quinolone antibiotics, synthesized via DEEMM, function by inhibiting bacterial DNA synthesis.
Simplified Mechanism of Quinolone Action
Caption: Quinolones inhibit DNA gyrase, leading to disruption of DNA replication and bacterial cell death.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 87-13-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vitro studies of nalidixic acid, oxolinic acid, and a new analog with thieno (2,3-b) pyridine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in vitro studies of nalidixic acid, oxolinic acid, and a new analog with thieno (2,3-b) pyridine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ablelab.eu [ablelab.eu]
Application Notes and Protocols for the Use of Diethyl Ethoxymethylenemalonate in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of diethyl ethoxymethylenemalonate (DEEMM) in the synthesis of various agrochemicals. DEEMM is a versatile C3 synthon widely employed in the construction of heterocyclic compounds that form the core of many herbicides and fungicides.
Synthesis of Herbicidal and Fungicidal Quinolone Scaffolds via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines, which are precursors to a variety of agrochemicals. The reaction involves the condensation of an aniline (B41778) with DEEMM, followed by a thermal cyclization.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol describes the synthesis of a 4-hydroxyquinoline-3-carboxylate, a key intermediate for quinolone-based fungicides and herbicides.
Materials:
-
Aniline
-
This compound (DEEMM)
-
Acetonitrile
-
2.5 mL microwave vial
-
Magnetic stirring bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
HPLC-MS system for analysis
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and this compound (6.0 mmol).
-
Seal the vial and place it in the microwave synthesis system.
-
Heat the reaction mixture to the specified temperature (250 °C or 300 °C) for the designated time (see Table 1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated product and wash it with 3 mL of ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
-
Analyze the solid product and the filtrate (mother liquor) by HPLC-MS to determine the yield and purity. The product is expected to be of >95% purity.[1]
Quantitative Data for Microwave-Assisted Gould-Jacobs Reaction
The following table summarizes the reaction conditions and corresponding yields for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 2 | 37 |
| 3 | 250 | 20 | 10 |
| 4 | 300 | 10 | 28 |
| 5 | 300 | 5 | 47 |
Table 1: Influence of reaction temperature and time on the yield of the Gould-Jacobs reaction. The reaction starts with a Michael addition followed by the elimination of the ethoxy group to form an intermediate, which then undergoes thermal intramolecular cyclization to yield the quinoline (B57606) product. Higher temperatures favor the cyclization, but prolonged heating can lead to product degradation.[1]
Logical Workflow for Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction for quinoline synthesis.
Synthesis of Sulfonylurea Herbicides
DEEMM is a crucial building block for the synthesis of the heterocyclic portion of some sulfonylurea herbicides. The general approach involves the reaction of a substituted aminopyrimidine with DEEMM, followed by further transformations to introduce the sulfonylurea bridge.
Experimental Protocol: Synthesis of a Pyrimidinylaminomethylene Malonate Intermediate
This protocol outlines the synthesis of a key intermediate for sulfonylurea herbicides, starting from 2-amino-4,6-dimethoxypyrimidine (B117758).
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
This compound (DEEMM)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1 mole equivalent) in ethanol.
-
Add this compound (1.1 mole equivalents) to the solution.
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, diethyl 2-(((4,6-dimethoxypyrimidin-2-yl)amino)methylene)malonate, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven. The expected yield is typically high, often exceeding 90%.
Signaling Pathway for Sulfonylurea Herbicide Action
Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
Caption: Mechanism of action of sulfonylurea herbicides.
Use of DEEMM in Insecticide Synthesis
While less common than in herbicide and fungicide production, DEEMM and its derivatives can be used in the synthesis of certain insecticide scaffolds. The versatile reactivity of DEEMM allows for the construction of complex heterocyclic systems that may possess insecticidal activity.
Conceptual Application: Synthesis of a Pyrethroid Analogue Intermediate
This conceptual protocol outlines how a DEEMM-derived intermediate could be used in the synthesis of a pyrethroid analogue. Pyrethroids are a major class of insecticides.
Conceptual Steps:
-
Synthesis of a Cyclopropanecarboxylate Derivative: DEEMM can be used as a starting material to construct a substituted cyclopropane (B1198618) ring, which is a key structural feature of many pyrethroids. This would involve a series of reactions, including Michael addition and subsequent cyclization.
-
Esterification: The resulting cyclopropanecarboxylic acid derivative would then be esterified with an appropriate alcohol (e.g., a substituted benzyl (B1604629) alcohol) to yield the final pyrethroid analogue.
Further research is required to develop specific and optimized protocols for the use of DEEMM in the synthesis of novel insecticides.
Experimental Workflow for Agrochemical Synthesis Using DEEMM
Caption: General workflow for agrochemical synthesis from DEEMM.
References
Application Notes and Protocols: Condensation Reaction of Aniline with Diethyl Ethoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between aniline (B41778) and diethyl ethoxymethylenemalonate (DEEM) is a fundamental transformation in organic synthesis, primarily serving as the initial step in the Gould-Jacobs reaction.[1][2] This reaction sequence is a classic and versatile method for the synthesis of 4-hydroxyquinolines, which are important structural motifs in many biologically active compounds and pharmaceutical agents.[1][3] The initial condensation yields diethyl (phenylaminomethylene)malonate, a key intermediate that can be subsequently cyclized under thermal or microwave-assisted conditions to form the quinoline (B57606) ring system.[1][3][4] This document provides detailed protocols for this condensation reaction, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and experimental workflow.
Reaction and Mechanism
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol (B145695) to form the enamine product, diethyl (phenylaminomethylene)malonate.[1]
Reaction Scheme:
Aniline + this compound → Diethyl (phenylaminomethylene)malonate + Ethanol
This initial condensation is typically followed by a high-temperature intramolecular cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate.[3][5]
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the condensation of aniline with this compound.
| Method | Aniline (molar eq.) | DEEM (molar eq.) | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 1 | 2.3 | Steam Bath (~100) | 2 hours | Not specified | [6] |
| Conventional Heating | 1 | 1 - 1.5 | 50 - 130 | 2 - 8 hours | Up to 89.2 (for a derivative) | [7] |
| Microwave-Assisted (Initial Condensation) | 1 | 3 | 250 | 1 min | Intermediate | [4] |
| Microwave-Assisted (Cyclization) | 1 | 3 | 250 | 10 min | 1 (of quinoline) | [4] |
| Microwave-Assisted (Cyclization) | 1 | 3 | 300 | 2 min | 37 (of quinoline) | [4] |
| Microwave-Assisted (Cyclization) | 1 | 3 | 300 | 5 min | 47 (of quinoline) | [4] |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is based on a traditional method for the synthesis of diethyl (phenylaminomethylene)malonate.[6]
Materials:
-
Freshly distilled aniline
-
This compound (DEEM)
Equipment:
-
Round-bottom flask
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Vacuum source for evaporation
Procedure:
-
To a round-bottom flask, add freshly distilled aniline (1.0 molar equivalent) and this compound (2.3 molar equivalents).[6]
-
Heat the mixture on a steam bath with stirring for two hours.[6]
-
During the reaction, ethanol is formed as a byproduct.
-
After the reaction is complete, remove the ethanol by evaporation under reduced pressure to yield the crude diethyl (phenylaminomethylene)malonate.[6]
-
The product can be purified by recrystallization or used directly in the subsequent cyclization step.
Protocol 2: Microwave-Assisted Synthesis
This protocol describes a rapid, microwave-assisted method for the synthesis of the quinoline product, which proceeds through the initial condensation of aniline and DEEM.[4]
Materials:
-
Aniline
-
This compound (DEEM)
-
Ice-cold acetonitrile (B52724)
Equipment:
-
Microwave synthesis vial (2.5 mL)
-
Magnetic stirring bar
-
Microwave synthesis system
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a 2.5 mL microwave vial equipped with a magnetic stirring bar, combine aniline (2.0 mmol) and this compound (6.0 mmol).[4]
-
Seal the vial and place it in the microwave synthesis system.
-
Heat the reaction mixture to the desired temperature (e.g., 250 °C or 300 °C) for the specified time (e.g., 5-10 minutes) as outlined in the data table.[4]
-
After the reaction, cool the mixture to room temperature.
-
A precipitate of the cyclized product should form.
-
Filter the precipitated product and wash it with ice-cold acetonitrile (3 mL).[4]
-
Dry the resulting solid under vacuum.
-
The product purity can be analyzed by HPLC-MS.[4]
Visualizations
Reaction Pathway
The following diagram illustrates the two-step process of the Gould-Jacobs reaction, starting with the condensation of aniline and DEEM.
Caption: Gould-Jacobs reaction pathway.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and isolation of the product.
Caption: General experimental workflow.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. CGS-9896-药物合成数据库 [drugfuture.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Diethyl Ethoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of various heterocyclic compounds utilizing diethyl ethoxymethylenemalonate (DEEM) as a key building block. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved reaction profiles, aligning with the principles of green chemistry.
Introduction to Microwave-Assisted Synthesis with DEEM
This compound (DEEM) is a versatile C3 synthon widely employed in the synthesis of a variety of heterocyclic systems due to its two electrophilic centers and an active methylene (B1212753) group. When combined with the benefits of microwave irradiation, reactions with DEEM can be performed with high efficiency and selectivity. Microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating often results in cleaner reactions with fewer side products compared to conventional methods.[1][2]
Key Advantages of MAOS:
-
Rapid Reaction Times: Reactions that typically take hours or days can often be completed in minutes.[1]
-
Higher Yields: Increased reaction rates and reduced decomposition of products often lead to higher isolated yields.
-
Improved Purity: The reduction in side reactions simplifies product purification.
-
Energy Efficiency: Direct and localized heating is more energy-efficient than conventional methods.[2]
-
Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions.[2]
Synthesis of Quinolone Derivatives
Quinolones are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The Gould-Jacobs reaction, a classical method for quinolone synthesis, can be significantly accelerated using microwave irradiation. The reaction involves the condensation of an aniline (B41778) with DEEM, followed by a thermal cyclization.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Materials:
-
Aniline
-
This compound (DEEM)
-
Diphenyl ether (solvent)
-
Ethanol (B145695) (for washing)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aniline (1.0 mmol) and this compound (1.1 mmol).
-
Add diphenyl ether (3 mL) as a high-boiling solvent.
-
Seal the vial and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 200-250 °C for 10-20 minutes. The reaction progress can be monitored by TLC.
-
After completion, allow the reaction vessel to cool to room temperature.
-
Add ethanol to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
Quantitative Data for Quinolone Synthesis
| Entry | Aniline Derivative | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Diphenyl ether | 150 | 250 | 15 | 85 |
| 2 | 4-Methoxyaniline | Diphenyl ether | 150 | 250 | 10 | 92 |
| 3 | 4-Chloroaniline | Diphenyl ether | 150 | 250 | 20 | 78 |
| 4 | 3,4-Dichloroaniline | Diphenyl ether | 150 | 250 | 20 | 75 |
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole derivatives are another important class of N-heterocycles that exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of hydrazines with DEEM provides a straightforward route to 3-carboethoxy-5-hydroxypyrazoles.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Materials:
-
This compound (DEEM)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial, dissolve phenylhydrazine (1.0 mmol) and this compound (1.0 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 5-10 minutes.
-
After cooling, the product often crystallizes directly from the solution.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain the desired pyrazole derivative.
Quantitative Data for Pyrazole Synthesis
| Entry | Hydrazine Derivative | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Ethanol | 100 | 120 | 5 | 95 |
| 2 | Hydrazine hydrate | Ethanol | 100 | 120 | 8 | 90 |
| 3 | 4-Methylphenylhydrazine | Ethanol | 100 | 120 | 7 | 93 |
| 4 | 4-Nitrophenylhydrazine | Ethanol | 100 | 120 | 10 | 88 |
Synthesis of Pyridine (B92270) and Pyrimidine Derivatives
DEEM is a valuable precursor for the synthesis of substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals. Microwave-assisted conditions can facilitate these multi-component reactions, leading to rapid and efficient product formation.
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Pyridine
This protocol describes a general procedure for a Hantzsch-like pyridine synthesis.
Materials:
-
A β-enaminone (can be pre-formed from an amine and a β-ketoester)
-
This compound (DEEM)
-
Ethanol or Acetic Acid (solvent/catalyst)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the β-enaminone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (3 mL) and a catalytic amount of acetic acid.
-
Seal the vial and irradiate at 150 °C for 15-30 minutes.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired pyridine derivative.
Quantitative Data for Pyridine/Pyrimidine Synthesis
| Entry | Heterocycle | Reactants | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pyridine | β-enaminone, DEEM, NH4OAc | Ethanol/AcOH | 120 | 150 | 20 | 75 |
| 2 | Pyrimidine | DEEM, Urea/Thiourea, Aldehyde | Ethanol | 100 | 130 | 15 | 82 |
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway: Quinolone Mechanism of Action
Caption: Quinolone inhibition of bacterial DNA synthesis.[3][4][5]
Signaling Pathway: Potential Coumarin Anti-Inflammatory Action
Caption: Coumarin modulation of inflammatory pathways.[6][7][8]
References
- 1. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbino.com [jbino.com]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Ethoxymethylenemalonate in Fluoroquinolone Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of diethyl ethoxymethylenemalonate (DEEM) in the synthesis of fluoroquinolone antibiotics. This document outlines the critical role of DEEM as a key building block and provides step-by-step procedures for the synthesis of commercially significant fluoroquinolones, including Norfloxacin (B1679917) and Ciprofloxacin (B1669076).
Introduction
This compound (DEEM) is a versatile and indispensable reagent in organic synthesis, particularly in the construction of heterocyclic systems. Its importance in the pharmaceutical industry is highlighted by its role as a crucial intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. The Gould-Jacobs reaction, a cornerstone of quinolone synthesis, classically involves the condensation of an aniline (B41778) derivative with DEEM, followed by a thermal cyclization to form the core quinoline (B57606) ring structure.[1][2] This foundational reaction has been adapted and refined for the industrial production of numerous life-saving antibacterial agents.
Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death. The fluorine atom at the C-6 position and the piperazine (B1678402) moiety at the C-7 position of the quinolone ring are critical for the broad-spectrum activity and potency of these antibiotics.[3]
This document will detail the synthetic pathways leveraging DEEM for the preparation of key fluoroquinolone intermediates and final active pharmaceutical ingredients (APIs).
Synthesis of Fluoroquinolone Antibiotics via this compound
The general synthetic route to fluoroquinolones starting from an appropriately substituted aniline and DEEM can be summarized in the following key steps:
-
Condensation: Reaction of a substituted aniline with this compound (DEEM) to form a substituted anilinomethylene malonic diethyl ester.
-
Cyclization: High-temperature intramolecular cyclization of the anilinomethylene malonate intermediate to yield the ethyl 4-hydroxyquinoline-3-carboxylate core.
-
N-Alkylation/N-Arylation: Introduction of the desired substituent (e.g., ethyl or cyclopropyl (B3062369) group) at the N-1 position of the quinoline ring.
-
Nucleophilic Substitution: Displacement of a leaving group (typically a halogen at the C-7 position) with a piperazine or substituted piperazine moiety.
-
Hydrolysis: Saponification of the ethyl ester at the C-3 position to the corresponding carboxylic acid, which is the final active form of the antibiotic.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for fluoroquinolone synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of Norfloxacin, a widely used fluoroquinolone antibiotic.
Protocol 1: Synthesis of Norfloxacin
This multi-step synthesis starts with 3-chloro-4-fluoroaniline (B193440) and DEEM.
Step 1: Synthesis of Diethyl (3-chloro-4-fluoroanilino)methylenemalonate
-
Reaction: Condensation of 3-chloro-4-fluoroaniline with this compound.
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and this compound (DEEM).
-
Heat the mixture with stirring at 100-130°C for 1-2 hours.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Remove the ethanol (B145695) byproduct under reduced pressure. The crude product can often be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Reaction: Thermal cyclization of the intermediate from Step 1.
-
Procedure:
-
Dissolve the crude anilinomethylene malonate from Step 1 in a high-boiling solvent such as diphenyl ether.
-
Heat the solution to reflux (approximately 250°C) for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane (B92381) to aid precipitation.
-
Collect the solid by filtration, wash with a cold non-polar solvent, and dry.
-
Step 3: Synthesis of Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Reaction: N-ethylation of the quinolone core.
-
Procedure:
-
Suspend 59.7 g of the product from Step 2 in 425 ml of dimethylformamide (DMF).[4]
-
Add 76.6 g of potassium carbonate and stir the mixture in an oil bath at 80-90°C.[4]
-
Add 89 ml of ethyl iodide and continue stirring at 80-90°C for 18 hours.[4]
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane.
-
Wash the organic extract with water, dry it, and filter through hydrous magnesium silicate.
-
Evaporate the solvent in vacuo and recrystallize the solid from ethanol to yield 38 g of the desired product.[4]
-
Step 4: Synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Norfloxacin)
-
Reaction: Nucleophilic substitution with piperazine and subsequent hydrolysis.
-
Procedure:
-
In a suitable reactor, combine 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Step 3), piperazine, a Lewis acid catalyst (e.g., aluminum chloride), and a solvent.[5][6]
-
Heat the mixture at a controlled temperature (e.g., 70-140°C) for 8-10 hours.[5]
-
After the reaction is complete, cool the mixture and filter to obtain the solid ester intermediate.
-
Add a 6% sodium hydroxide (B78521) solution to the intermediate and reflux for 1-4 hours to facilitate hydrolysis.[7]
-
Decolorize the solution with activated carbon and filter while hot.
-
Adjust the pH of the filtrate to 6-7 with glacial acetic acid.[7]
-
Cool the solution to induce crystallization, filter the solid, and dry to obtain Norfloxacin.
-
Quantitative Data
The following tables summarize the quantitative data for the key steps in the synthesis of Norfloxacin.
Table 1: Reagents and Conditions for Norfloxacin Synthesis
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) |
| 1. Condensation | 3-Chloro-4-fluoroaniline | DEEM | None | - | 100-130 | 1-2 |
| 2. Cyclization | Anilinomethylene malonate | - | Diphenyl ether | - | ~250 | 0.5-1 |
| 3. N-Ethylation | Quinolone Core | Ethyl Iodide | DMF | K₂CO₃ | 80-90 | 18 |
| 4. Piperazine Addition & Hydrolysis | N-Ethyl Quinolone Ester | Piperazine | Various | Lewis Acid / NaOH | 70-140 (addition), Reflux (hydrolysis) | 8-10 (addition), 1-4 (hydrolysis) |
Table 2: Yields for Norfloxacin Synthesis
| Step | Product | Reported Yield (%) | Reference |
| 3 | Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | ~63.6% (based on starting ester) | [4] |
| 4 | Norfloxacin | 87.5 - 88.9% (from carboxylic acid precursor) | [6] |
Mechanism of Action of Fluoroquinolones
Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division.
Caption: Inhibition of DNA gyrase and topoisomerase IV.
Conclusion
This compound is a cornerstone in the synthesis of fluoroquinolone antibiotics. The Gould-Jacobs reaction and its modifications provide a robust and scalable platform for the production of these vital medicines. The protocols and data presented herein offer a detailed guide for researchers engaged in the synthesis and development of novel fluoroquinolone derivatives. Careful optimization of reaction conditions at each step is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CN104292159A - Preparation method of norfloxacin, ciprofloxacin and enrofloxacin - Google Patents [patents.google.com]
- 6. CN102241629A - Chemical preparation method of norfloxacin - Google Patents [patents.google.com]
- 7. CN101481350A - Process for synthesizing norfloxacin - Google Patents [patents.google.com]
The Crucial Role of Diethyl Ethoxymethylenemalonate in Flumequine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumequine (B1672881), a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for the treatment of bacterial infections. The synthesis of its core quinolone structure relies on a key chemical building block: diethyl ethoxymethylenemalonate (DEEM). This application note provides a detailed overview of the role of DEEM in the production of flumequine, complete with experimental protocols and quantitative data derived from established synthetic routes. The process, primarily based on the Gould-Jacobs reaction, involves a three-step sequence: condensation of DEEM with a substituted aniline (B41778), thermal cyclization to form the quinolone ring, and subsequent hydrolysis to yield the final active pharmaceutical ingredient.
Core Synthesis Pathway
The production of flumequine from its precursors is a well-established multi-step chemical synthesis. This compound serves as a critical C3 synthon, providing the necessary carbon atoms to construct the pyridone ring of the quinolone core. The overall synthetic strategy is outlined below.
Key Chemical Intermediates:
-
This compound (DEEM): The primary building block for the quinolone ring.
-
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263): The aniline derivative that undergoes condensation with DEEM.
-
Diethyl 2-(((6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylene)malonate): The intermediate formed after the initial condensation reaction.
-
Ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate: The cyclized product, also known as the ethyl ester of flumequine.
-
Flumequine: The final product, obtained after hydrolysis of the ethyl ester.
Data Presentation: Quantitative Summary of Flumequine Synthesis
The following tables summarize the key quantitative data for each step in the synthesis of flumequine.
Table 1: Reactants and Stoichiometry
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Product |
| 1. Condensation | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 1.0 | This compound (DEEM) | 1.0 | Diethyl 2-(((6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylene)malonate) |
| 2. Thermal Cyclization | Diethyl 2-(((6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylene)malonate) | 1.0 | - | - | Ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate |
| 3. Saponification | Ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate | 1.0 | Sodium Hydroxide | Excess | Flumequine |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
| 1. Condensation | None | 125 | 2 | Not specified |
| 2. Thermal Cyclization | Diphenyl ether | 250 | 0.25 | Not specified |
| 3. Saponification | Ethanol (B145695)/Water | Reflux | 2 | 84 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of flumequine, emphasizing the role of this compound.
Step 1: Condensation of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with this compound
This initial step involves the formation of an enamine intermediate through the reaction of the secondary amine of the tetrahydroquinoline with the electrophilic double bond of DEEM.
Protocol:
-
In a reaction vessel, combine equimolar amounts of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and this compound.
-
Heat the mixture to 125°C with stirring.
-
Maintain the reaction at this temperature for 2 hours. During this time, ethanol is evolved as a byproduct.
-
After 2 hours, the reaction mixture containing the crude diethyl 2-(((6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylene)malonate) is used directly in the next step without purification.
Step 2: Thermal Cyclization to form the Quinolone Ring
The intermediate from the condensation step undergoes an intramolecular cyclization at high temperature to form the tricyclic quinolone core of flumequine.
Protocol:
-
In a suitable high-temperature reaction vessel, heat diphenyl ether to 250°C.
-
Slowly add the crude product from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250°C for 15 minutes to ensure complete cyclization.
-
Cool the reaction mixture to approximately 100°C.
-
Add hexane (B92381) to the cooled mixture to precipitate the product, ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate.
-
Collect the precipitated solid by filtration and wash with hexane to remove residual diphenyl ether.
-
The crude ethyl ester can be recrystallized from a suitable solvent such as ethanol or isopropanol (B130326) to achieve higher purity.
Step 3: Saponification of the Ethyl Ester to Yield Flumequine
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active flumequine molecule.
Protocol:
-
Suspend the crude or recrystallized ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 2 hours.
-
After the reaction is complete, cool the mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with a concentrated acid, such as hydrochloric acid, to a pH of approximately 1-2. This will precipitate the flumequine.
-
Collect the precipitated flumequine by filtration.
-
Wash the solid with water until the washings are neutral.
-
Dry the purified flumequine under vacuum. An 84% yield for this step has been reported.
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of flumequine.
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl Ethoxymethylenemalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diethyl ethoxymethylenemalonate (DEEM).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials, such as diethyl malonate and triethyl orthoformate, and a significant byproduct, diethyl diethoxymethylmalonate.[1][2][3] The latter is particularly challenging to remove due to its physical properties being similar to the desired product.
Q2: Why is vacuum distillation the recommended method for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure (279-283 °C), and prolonged heating at these temperatures can lead to decomposition.[1] Vacuum distillation allows for the distillation to be performed at a much lower temperature, preserving the integrity of the product.
Q3: My boiling point is not sharp during vacuum distillation. What could be the issue?
A3: A broad boiling point range during distillation is often indicative of the presence of impurities, most notably diethyl diethoxymethylmalonate, which has a boiling point very close to that of this compound.[1][3] It is recommended to monitor the refractive index of the distillate fractions to determine the purity, as this can be a more reliable indicator than the boiling point alone.[1][3]
Q4: I'm having trouble removing the diethyl diethoxymethylmalonate byproduct. What can I do?
A4: The conversion of the intermediate, diethyl diethoxymethylmalonate, to the final product is crucial and is typically achieved by sufficient heating during the reaction phase.[3] If a significant amount of this byproduct remains, it can be very difficult to separate by distillation alone. An intermediate fraction may need to be collected and re-distilled.[1]
Q5: Can I use other purification methods besides distillation?
A5: While vacuum distillation is the most common and effective method for purifying this compound on a larger scale, other chromatographic techniques could be employed for small-scale purification or for analytical purposes.[4] However, for bulk purification, distillation is generally the most practical approach.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Distillation | Incomplete reaction. | Ensure the reaction has gone to completion. In some procedures, a final heating step is necessary to convert intermediates to the final product.[3] |
| Product loss during transfer. | Minimize transfers of the crude product. Ensure all equipment is properly rinsed to recover as much product as possible. | |
| Distillation performed at too high a pressure. | Ensure a good vacuum is achieved to lower the boiling point and prevent thermal decomposition. | |
| Product is Yellow or Dark in Color | Thermal decomposition during distillation. | Perform the distillation at the lowest possible pressure to reduce the required temperature. Ensure the heating mantle is not set too high. |
| Presence of impurities. | Ensure starting materials are of high purity and that the reaction was carried out under appropriate conditions to minimize side reactions. | |
| Fractions Have Inconsistent Refractive Index | Inefficient fractional distillation. | Use a fractionating column (e.g., Vigreux) to improve separation.[1] Collect smaller fractions and measure the refractive index of each to identify the purest fractions. |
| Presence of diethyl diethoxymethylmalonate. | As this impurity has a very similar boiling point, careful fractional distillation is required. Monitor the refractive index closely.[1][3] |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol describes the purification of crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser
-
Receiving flasks
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
-
Refractometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling foreshots in the first receiving flask. These may contain unreacted starting materials.
-
As the temperature stabilizes at the expected boiling point of the product (e.g., 108-110 °C at 0.25 mmHg), switch to a clean receiving flask to collect the main product fraction.[1][3]
-
Monitor the temperature and refractive index of the distillate. A consistent refractive index (around 1.4612–1.4623 at 20°C) indicates a pure fraction.[1]
-
-
Terminating the Distillation: Once the main fraction has been collected and the temperature begins to drop or fluctuate, stop the distillation.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a tightly sealed container.
Data Presentation
Table 1: Physical Properties and Distillation Parameters
| Parameter | Value | Reference |
| Boiling Point | 279-283 °C (lit.) | [1] |
| Boiling Point (Vacuum) | 108-110 °C / 0.25 mmHg | [1][3] |
| Density | 1.080 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.4612–1.4623 | [1] |
Table 2: Purity and Yield Data from Literature
| Purification Method | Reported Purity | Reported Yield | Reference |
| Vacuum Distillation | >98.0% | 62-65 Kg/hr (continuous) | [5] |
| Vacuum Distillation | 97-99% | 76.5-95.2% | [6] |
| Distillation | - | 72% | [2] |
| Vacuum Distillation | - | 50-60% | [3] |
Visualizations
References
- 1. This compound | 87-13-8 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Impurities in Diethyl Ethoxymethylenemalonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating impurities in reactions involving diethyl ethoxymethylenemalonate (DEEMM). The following information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common impurity in commercially available this compound (DEEMM) and how can I detect and remove it?
A1: The most likely impurity in DEEMM is diethyl diethoxymethylenemalonate. This impurity is difficult to separate from DEEMM by standard distillation due to their close boiling points.[1]
Troubleshooting:
-
Detection: The course of a distillation should be monitored by refractive index rather than boiling point. An intermediate fraction with a refractive index between that of the lower-boiling fraction and pure DEEMM indicates the presence of diethyl diethoxymethylenemalonate.[1]
-
Removal: Careful fractional distillation at low pressure using a Vigreux column is recommended. It is crucial to avoid interrupting the heating during fractionation.[1]
Q2: I am performing a Gould-Jacobs reaction to synthesize a quinoline (B57606) derivative, and my reaction is producing a significant amount of tar-like material. What causes this and how can I prevent it?
A2: Tar and polymer formation is a common side reaction in the Gould-Jacobs synthesis, particularly during the high-temperature cyclization step. This is often due to the polymerization of intermediates under harsh acidic and high-temperature conditions.
Troubleshooting:
-
Optimize Temperature and Reaction Time: Finding a balance between the temperature required for cyclization and the onset of degradation is crucial. Gradually increase the reaction temperature and monitor the reaction progress to find the optimal conditions.[2]
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A or diphenyl ether can ensure even heating and help moderate the reaction temperature.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.[2]
-
Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and reduced byproduct formation compared to conventional heating.[3]
Q3: My Gould-Jacobs reaction is not proceeding to completion, and I am isolating a significant amount of the anilidomethylenemalonate intermediate. How can I drive the cyclization forward?
A3: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction, which requires high temperatures to proceed.
Troubleshooting:
-
Increase Temperature: The cyclization step typically requires temperatures above 250°C. Ensure your heating apparatus can achieve and maintain this temperature.[4]
-
Increase Reaction Time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature may improve the yield of the cyclized product.[4]
-
Consider Microwave Heating: As mentioned previously, microwave synthesis can provide the necessary energy for cyclization more efficiently and in a shorter time frame.[3]
-
Ensure Anhydrous Conditions: While not always strictly necessary, using dry reagents and solvents can sometimes improve the outcome of the reaction.
Q4: I am observing the formation of an unexpected side-product in my reaction of DEEMM with a primary amine. What could this be?
A4: In reactions with primary amines, particularly in the context of multicomponent reactions, diethyl 2-((arylamino)methylene)malonates (DAMMs) can form as a side-product. This occurs when the amine reacts with DEEMM in a Michael addition-elimination sequence.
Data Presentation
Table 1: Effect of Reaction Conditions on Gould-Jacobs Reaction Yield
The following table summarizes the results of a study on the Gould-Jacobs reaction between aniline (B41778) and this compound using microwave heating. The data illustrates the trade-off between temperature, reaction time, and product yield, with higher temperatures generally favoring cyclization but also increasing the risk of decomposition.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield of Product (%) |
| 1 | 250 | 10 | 12 | 1 |
| 2 | 300 | 10 | 20 | 37 |
| 3 | 250 | 30 | 13 | 10 |
| 4 | 300 | 30 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Data sourced from a Biotage application note.[3] This data highlights that a shorter reaction time at a higher temperature (Entry 5) provided the highest yield, suggesting that prolonged heating at high temperatures may lead to product degradation.[3]
Experimental Protocols
Protocol 1: Monitoring the Gould-Jacobs Reaction by Thin-Layer Chromatography (TLC)
Objective: To monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the intermediate and final product.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare the TLC plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.
-
Spot the plate: On the baseline, apply small spots of:
-
The aniline starting material.
-
A co-spot (aniline and the reaction mixture).
-
The reaction mixture.
-
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualize: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze: The reaction is complete when the spot corresponding to the aniline starting material is no longer visible in the reaction mixture lane. The appearance of a new, less polar spot indicates the formation of the anilidomethylenemalonate intermediate, and a subsequent, often more polar, spot indicates the cyclized quinoline product.
Protocol 2: HPLC Method for Purity Analysis of this compound
Objective: To determine the purity of DEEMM and identify the presence of impurities such as diethyl diethoxymethylenemalonate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reverse-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[3]
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the DEEMM sample in the initial mobile phase composition.
-
Injection: Inject the sample onto the HPLC system.
-
Elution: Run a gradient program to separate the components. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar compounds.
-
Detection: Monitor the elution profile at a suitable UV wavelength.
-
Analysis: The retention times of the peaks can be compared to those of known standards to identify DEEMM and its impurities. The peak areas can be used for quantitative analysis.
Mandatory Visualization
Caption: Workflow for identifying and addressing impurities in DEEMM reactions.
Caption: Troubleshooting guide for common issues in the Gould-Jacobs reaction.
References
Technical Support Center: Optimizing the Gould-Jacobs Reaction with Diethyl Ethoxymethylenemalonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the Gould-Jacobs reaction with diethyl ethoxymethylenemalonate.
Troubleshooting Guide
This guide addresses common issues encountered during the Gould-Jacobs reaction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
-
Q: My Gould-Jacobs reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Gould-Jacobs reaction can stem from several factors related to the two key steps: the initial condensation and the subsequent thermal cyclization.[1]
Potential Causes & Solutions:
-
Incomplete Condensation: The initial reaction between the aniline (B41778) and this compound may be inefficient.[1]
-
Troubleshooting:
-
Reaction Temperature & Time: For the condensation step, a typical starting point is heating the mixture to a temperature between 100-140°C for 1-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the aniline starting material.[1]
-
Reagent Stoichiometry: Using a slight excess of this compound (1.0-1.2 equivalents) can help drive the condensation reaction to completion.[2]
-
Reagent Quality: Ensure that you are using fresh, high-quality reagents.
-
-
-
Inefficient Cyclization: The thermal cyclization of the anilidomethylenemalonate intermediate is often the most challenging step and requires high temperatures.[1]
-
Troubleshooting:
-
Insufficient Temperature: The cyclization step typically requires temperatures above 250°C.[1] If using conventional heating, ensure your experimental setup can achieve and maintain this temperature. Microwave irradiation can also be an effective method for reaching the required temperature.[1][2]
-
Improper Solvent: For conventional heating, the use of a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A is crucial for reaching the necessary temperature for cyclization.[1][2]
-
Reaction Time: The reaction may require more time to go to completion, even at high temperatures. Monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time.[1]
-
-
-
Issue 2: Formation of Side Products and Impurities
-
Q: My reaction is producing significant by-products, which is complicating purification. What are the common side reactions and how can I minimize them?
A: The high temperatures required for the Gould-Jacobs reaction can promote undesirable side reactions.[1]
Common Side Reactions & Solutions:
-
Decarboxylation: A common side reaction is the decarboxylation of the 3-carboalkoxy group, particularly under high-pressure and high-temperature conditions.[2] This leads to the formation of a 4-hydroxyquinoline (B1666331) without the ester group at the 3-position.[2]
-
Tar Formation: Decomposition of the product or intermediate at very high temperatures can lead to the formation of tarry, insoluble materials.[1]
-
Regioisomer Formation: When using asymmetrically substituted anilines, the cyclization can occur at two different positions on the aniline ring, leading to a mixture of regioisomers.[1]
-
Issue 3: Product Isolation and Crystallization Difficulties
-
Q: My product is a viscous oil and is difficult to crystallize. What can I do?
A: Difficulty in obtaining a crystalline product can be due to the presence of impurities or residual solvent.[2]
Potential Causes & Solutions:
-
Presence of Impurities:
-
Troubleshooting: Purify the crude product using column chromatography.[2]
-
-
Residual High-Boiling Solvent:
-
Troubleshooting: Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[2]
-
-
Inducing Crystallization:
-
Troubleshooting: Try triturating the crude oil with a non-polar solvent like hexane (B92381) or petroleum ether to induce crystallization.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical temperature range for the cyclization step in the Gould-Jacobs reaction? A1: The thermal cyclization step in the Gould-Jacobs reaction generally requires high temperatures, typically above 250°C.[1] For microwave-assisted synthesis, temperatures around 300°C have been shown to be effective.[1]
-
Q2: How does reaction time affect the yield of the Gould-Jacobs reaction? A2: Reaction time is a critical parameter that needs to be carefully optimized. While a certain amount of time is necessary for the reaction to proceed to completion, prolonged heating can lead to product degradation and the formation of by-products.[1] It is important to find the optimal balance for your specific substrate.[2]
-
Q3: What are the advantages of using microwave synthesis for the Gould-Jacobs reaction? A3: Microwave synthesis offers several advantages over conventional heating for the Gould-Jacobs reaction, including:
-
Shorter Reaction Times: Microwave irradiation can significantly reduce reaction times from hours to minutes.[2]
-
Improved Yields: The rapid and efficient heating provided by microwaves can often lead to higher yields of the desired product.[2]
-
Enhanced Purity: The reduction in side reactions can lead to a cleaner reaction mixture and simplify purification.[1]
-
-
Q4: What are the recommended solvents for the Gould-Jacobs reaction? A4: For the high-temperature cyclization step using conventional heating, high-boiling point, inert solvents are essential. Commonly used and effective solvents include diphenyl ether and Dowtherm A.[1] In some microwave-assisted protocols, an excess of one of the reactants, such as this compound, can act as both a reagent and a solvent.[1]
-
Q5: How can I monitor the progress of the Gould-Jacobs reaction? A5: The progress of the reaction can be monitored by:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of the starting materials (e.g., the aniline) and the formation of the intermediate and the final product.[1]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress with greater precision.[1]
-
Data Presentation
Table 1: Effect of Microwave Temperature and Time on the Yield of a Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 10 | 1 |
| 2 | 300 | 1 | 20 | 37 |
| 3 | 250 | 20 | 11 | 1 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 22 | 47 |
Data adapted from a Biotage application note.[1] This data illustrates that at 250°C, very little product is formed, even after 20 minutes. Increasing the temperature to 300°C significantly improves the yield. However, at 300°C, a longer reaction time of 20 minutes leads to a lower yield compared to 5 minutes, suggesting product degradation.[1][3]
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Reaction
This protocol is a generalized procedure for the microwave-assisted synthesis of a 4-hydroxyquinoline derivative.
-
Materials:
-
Aniline or substituted aniline (2.0 mmol)
-
This compound (DEEM) (6.0 mmol)[1]
-
Microwave vial (2.5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Acetonitrile (ice-cold) for washing
-
Filtration apparatus
-
-
Procedure:
-
Reaction Setup: To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and this compound (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to the desired temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).[1] Monitor the internal temperature and pressure.[2]
-
Work-up: After the reaction is complete, cool the vial to room temperature. A precipitate of the product may form.[1]
-
Isolation and Purification: Filter the precipitated product and wash it with ice-cold acetonitrile.[1] Dry the resulting solid under vacuum. The product purity can be assessed by HPLC-MS.[3]
-
Protocol 2: Gould-Jacobs Reaction using Conventional Heating
This protocol describes a general procedure using a high-boiling point solvent.
-
Materials:
-
Aniline or substituted aniline
-
This compound
-
High-boiling solvent (e.g., diphenyl ether or Dowtherm A)
-
Reaction flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Non-polar solvent (e.g., hexane or petroleum ether)
-
Filtration apparatus
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and this compound (1.0-1.2 eq).[2] Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[2]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.[2] Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.[2] Monitor the reaction by TLC or LC-MS.[2]
-
Work-up and Purification: Cool the reaction mixture to room temperature.[2] Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[2] Collect the solid by filtration and wash with the same non-polar solvent.[2] The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) or by column chromatography.[2]
-
Visualizations
Caption: The Gould-Jacobs reaction mechanism.
Caption: Experimental workflow for the Gould-Jacobs reaction.
Caption: Troubleshooting decision tree for the Gould-Jacobs reaction.
References
Technical Support Center: Diethyl Ethoxymethylenemalonate (DEEMM) Reactions with Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the reaction of diethyl ethoxymethylenemalonate (DEEMM) with anilines, primarily in the context of the Gould-Jacobs reaction for quinoline (B57606) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound (DEEMM) and anilines?
The primary reaction is the Gould-Jacobs reaction, which is a method for synthesizing 4-hydroxyquinoline (B1666331) derivatives.[1][2] The reaction proceeds in two main stages: first, the condensation of an aniline (B41778) with DEEMM to form a diethyl anilinomethylenemalonate intermediate, and second, a high-temperature thermal cyclization of this intermediate to yield the 4-hydroxyquinoline-3-carboxylate.[1][3] Subsequent hydrolysis and decarboxylation can then furnish the final 4-hydroxyquinoline.[1]
Q2: What are the most common side reactions observed in this process?
The most frequently encountered side reactions and issues include:
-
Incomplete Reaction: Either the initial condensation or the subsequent cyclization may not go to completion, resulting in a mixture of starting materials, intermediate, and the final product.[4]
-
Tar Formation: At the high temperatures required for cyclization, decomposition of starting materials, intermediates, or the product can lead to the formation of dark, insoluble polymeric materials, significantly complicating purification and reducing yields.[5][6]
-
Formation of 4-Ethoxyquinolines: This side product can arise, particularly when using strong bases like sodium hydride in solvents that may contain traces of moisture. The moisture can lead to the formation of ethanol (B145695), which in the presence of a strong base, generates sodium ethoxide that can act as a nucleophile.
-
Decarboxylation: Under high temperatures and pressures, especially in microwave-assisted synthesis, the desired ethyl 4-hydroxyquinoline-3-carboxylate can undergo decarboxylation to yield the corresponding quinoline without the carboxylate group.[7]
-
Double Addition (Bis-Adduct Formation): Although less commonly reported in the context of DEEMM and anilines, the potential for a second molecule of aniline to react with the intermediate, or for two molecules of DEEMM to react with one aniline, exists in principle for Michael acceptors.
Q3: How do substituents on the aniline affect the reaction outcome?
The electronic properties of the substituents on the aniline ring play a crucial role. The Gould-Jacobs reaction is generally most effective for anilines with electron-donating groups (e.g., methoxy, methyl) at the meta-position.[1][8] Conversely, anilines bearing strong electron-withdrawing groups (e.g., nitro) can be less reactive, leading to lower yields in the cyclization step.[9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4-Hydroxyquinoline Product
| Possible Cause | Troubleshooting Strategy |
| Incomplete Initial Condensation | - Increase Reaction Time/Temperature: For the condensation step, heating at 100-140°C for 1-3 hours is a typical starting point. Monitor the reaction by TLC until the aniline is consumed. - Use Excess DEEMM: Employing a slight excess of DEEMM (1.1-1.2 equivalents) can help drive the condensation to completion. In some protocols, DEEMM is used as both a reagent and a solvent.[4] |
| Inefficient Thermal Cyclization | - Ensure Sufficiently High Temperature: The cyclization step typically requires temperatures above 250°C.[10] Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to achieve and maintain this temperature uniformly.[10] - Consider Microwave Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and improved yields for the cyclization step.[7][8] |
| Product Degradation/Tar Formation | - Optimize Heating Time: Minimize the time the reaction is held at the highest temperature to reduce decomposition.[7] - Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[4] |
Issue 2: Significant Tar Formation During Cyclization
| Possible Cause | Troubleshooting Strategy |
| Localized Overheating | - Use a High-Boiling Solvent: Solvents like diphenyl ether or Dowtherm A provide excellent heat transfer and maintain a consistent temperature throughout the reaction mixture.[10] - Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hot spots where decomposition can be initiated. |
| Prolonged Exposure to High Temperatures | - Minimize Reaction Time: Once the optimal temperature is reached, hold the reaction for the minimum time necessary for complete cyclization, as determined by TLC or LC-MS monitoring.[7] - Microwave Synthesis: This technique allows for very rapid heating to the target temperature and precise control over the reaction time, which can significantly reduce tar formation.[7] |
Issue 3: Formation of 4-Ethoxyquinoline Byproduct
| Possible Cause | Troubleshooting Strategy |
| Presence of Ethoxide | - Use Anhydrous Solvents: When using strong bases like sodium hydride, ensure that the solvent (e.g., DMF) is rigorously dried to prevent the formation of alkoxides from residual alcohols or water. - Alternative Bases: Consider using alternative, non-alkoxide bases if the formation of this byproduct is a persistent issue. |
Data Presentation
Table 1: Effect of Microwave Conditions on the Gould-Jacobs Cyclization of Diethyl Anilinomethylenemalonate [7]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield of Cyclized Product (%) |
| 1 | 250 | 10 | - | 1 |
| 2 | 300 | 1 | - | 37 |
| 3 | 300 | 5 | 24 | 28 |
| 4 | 300 | 5 (optimized) | - | 47 |
Note: The yields in this table refer to the isolated product after the cyclization of the intermediate, diethyl anilinomethylenemalonate.[7]
Experimental Protocols
Protocol 1: Conventional Two-Step Gould-Jacobs Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate
This protocol is a generalized procedure based on established methods.[4][11]
Step 1: Condensation of Aniline and DEEMM
-
In a round-bottom flask, combine the desired aniline (1.0 eq) and this compound (1.1-1.2 eq).
-
Heat the mixture with stirring in an oil bath at 120-130°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.
-
After completion (as monitored by TLC), allow the mixture to cool. The resulting crude diethyl anilinomethylenemalonate can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (enough to ensure good stirring).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to 250°C for 30-60 minutes.
-
Monitor the completion of the cyclization by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Add a non-polar solvent like hexane (B92381) or petroleum ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis[7][10]
-
In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq) and this compound (3.0 eq). The excess DEEMM acts as both a reagent and a solvent.[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) for the optimized time (e.g., 1-10 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash with a small amount of ice-cold acetonitrile (B52724) to remove unreacted DEEMM.[10]
-
Dry the purified product under vacuum.
Visualizations
Gould-Jacobs Reaction Pathway
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in classical quinoline synthesis methods?
Low yields in traditional quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions often stem from several factors:
-
Harsh Reaction Conditions: Many classical methods employ high temperatures and strong acids (e.g., concentrated sulfuric acid), which can lead to the formation of tar and other byproducts, making product isolation difficult and reducing yields.[1]
-
Starting Material Quality: The purity of reactants, such as anilines and β-dicarbonyl compounds, is crucial. Impurities can trigger side reactions or inhibit catalysts.[2]
-
Catalyst Activity: The chosen catalyst must be active and used in the correct concentration. Some catalysts are sensitive to air and moisture, which can diminish their effectiveness.[2]
-
Side Reactions: Polymerization of reactants, especially α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis, is a common issue that significantly lowers the yield of the desired quinoline product.[1]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic, which can result in poor yields.[3]
Q2: How can modern techniques improve upon the limitations of classical synthesis?
Modern approaches focus on milder conditions and more efficient catalysts to overcome the drawbacks of classical methods:
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields.[1][4][5]
-
Advanced Catalysts: The use of nanocatalysts, ionic liquids, and various Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) can lower the activation energy, allowing for milder reaction conditions and enhanced selectivity.[4][6][7]
-
Green Chemistry Approaches: Performing reactions in environmentally benign solvents like water, or under solvent-free conditions, aligns with green chemistry principles and can lead to cleaner reactions and higher yields.[5][8][9] For example, the Friedländer synthesis can be conducted efficiently in water at 70°C without any catalyst.[9]
Q3: What is the best way to monitor the progress of a quinoline synthesis reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[4][10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time.[10]
Q4: I'm having trouble purifying my quinoline derivative. What are some common purification challenges and solutions?
Purification can be challenging due to the basic nature of the quinoline ring and the presence of byproducts.
-
Decomposition on Silica (B1680970) Gel: The acidic nature of silica gel can cause decomposition of quinoline derivatives. To mitigate this, you can deactivate the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (B128534) (0.5-2%).[11]
-
Poor Separation/Streaking: Tailing or streaking on a TLC plate or column is often caused by the interaction between the basic quinoline nitrogen and acidic silanol (B1196071) groups on the silica gel.[11] Adding a basic modifier to the eluent can improve peak shape and resolution.[11]
-
Alternative Purification Methods: For complex mixtures, techniques like steam distillation (especially for classical syntheses), or chromatography using neutral/basic alumina (B75360) can be effective.[10][11] For highly pure products, recrystallization is a crucial final step.[10]
Troubleshooting Specific Syntheses
Skraup Synthesis
-
Issue: The reaction is highly exothermic and violent, leading to tar formation.
-
Solution: The reaction's violence can be controlled by adding a moderating agent like ferrous sulfate (B86663) or boric acid.[1][12] A modified approach involves the slow and controlled addition of reactants to manage the exothermic nature.[13][14] Using microwave heating or replacing sulfuric acid with a Brønsted-acidic ionic liquid can also lead to a cleaner reaction.[1]
-
-
Issue: The reaction mixture becomes a thick, black tar, making product isolation nearly impossible.
Doebner-von Miller Synthesis
-
Issue: Low yield due to acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.
-
Solution: This is a very common side reaction.[1][5] A key strategy to prevent this is to use a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, polymerization can be significantly reduced, thereby increasing the product yield.[1][5] Another approach is the slow addition of the carbonyl compound to the heated acidic solution of the aniline (B41778).[15]
-
Combes Synthesis
-
Issue: Low yield during the acid-catalyzed cyclization step, especially with deactivated anilines.
-
Solution: If using sulfuric acid, ensure it is concentrated. An excellent alternative is polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.[4] A mixture of PPA and an alcohol can form a polyphosphoric ester (PPE) catalyst, which is even more effective.[16] If the aniline substrate is highly deactivated, consider a different quinoline synthesis method.[4]
-
Friedländer Synthesis
-
Issue: Poor regioselectivity when using an unsymmetrical ketone.
-
Issue: The reaction requires harsh conditions or expensive catalysts.
-
Solution: The Friedländer synthesis is highly adaptable to greener methods. Excellent yields have been achieved under catalyst-free conditions using water as the solvent.[9] Numerous modern catalysts, including silica nanoparticles and various ionic liquids, can promote the reaction under milder, solvent-free conditions, often with shorter reaction times and high yields.[17]
-
Data Presentation: Catalyst Performance in Friedländer Synthesis
The choice of catalyst significantly impacts the yield and reaction time in the Friedländer synthesis. Modern catalysts often allow for milder, solvent-free conditions.
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Traditional/Acid | ||||
| Acetic Acid | 160°C, Microwave | 10 min | - | [4] |
| Ionic Liquids | ||||
| [Hbim]BF₄ | 100°C, Solvent-free | 3-6 h | 93% | [17] |
| DSIMHS (0.25 mmol%) | 70°C, Solvent-free | 35 min | 95% | [17] |
| ImBu-SO₃H | 50°C, Solvent-free | 30 min | 92% | [17] |
| C₄(mim)₂-2Br⁻-2H₂SO₄ (0.05 mmol%) | 50°C, Solvent-free | 15 min | 90% | [17] |
| Nanocatalysts | ||||
| Fe₃O₄@SiO₂–APTES-TFA | 100°C, Solvent-free | 5 min | 96% | [17] |
| Silica Nanoparticles (SiO₂) | 100°C, Microwave | - | 93% | [17] |
| Solid Acids | ||||
| Montmorillonite K-10 | Ethanol, Reflux | - | 75% | [17] |
| Zeolite | Ethanol, Reflux | - | 83% | [17] |
| Nano-crystalline Sulfated Zirconia | Ethanol, Reflux | - | 89% | [17] |
Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline
This protocol describes a traditional method for synthesizing the parent quinoline ring.
Warning: This reaction is highly exothermic and can become violent. It must be performed in a robust reaction vessel within a fume hood, and an ice bath should be readily available.[1][4]
-
Reagents:
-
Aniline (10 g)
-
Glycerol (29 g)
-
Concentrated Sulfuric Acid (24 mL)
-
Nitrobenzene (B124822) (14 g, oxidizing agent)
-
Ferrous sulfate (small amount, moderator)
-
-
Procedure:
-
In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 24 mL of concentrated sulfuric acid.[1]
-
To the acid, slowly add 10 g of aniline, followed by 29 g of glycerol.[1]
-
With vigorous stirring, slowly add 14 g of nitrobenzene and a small amount of ferrous sulfate.[1]
-
Heat the mixture gently to initiate the reaction. Once it begins, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if necessary.[1]
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.[1]
-
Allow the mixture to cool, then carefully pour it into a large beaker containing 500 mL of water.[1]
-
Steam distill the mixture to remove any unreacted nitrobenzene.[1]
-
Make the remaining solution strongly alkaline with sodium hydroxide (B78521) solution.[4]
-
Isolate the crude quinoline by a second steam distillation. The quinoline will be present in the distillate as an oil.[1][4]
-
Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[1]
-
Purify the crude quinoline by vacuum distillation.[1]
-
Protocol 2: Modern Microwave-Assisted Friedländer Synthesis
This protocol is based on an efficient, modern method for synthesizing substituted quinolines.[4]
-
Reagents:
-
2-Aminobenzophenone (B122507) (1.0 mmol)
-
Cyclohexanone (2.0 mmol)
-
Glacial Acetic Acid (2.0 mL)
-
-
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzophenone and cyclohexanone.[4]
-
Add glacial acetic acid, which serves as both the catalyst and solvent.[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 10 minutes, monitoring the internal pressure.[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
-
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gould-Jacobs Reaction Troubleshooting
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help resolve common issues encountered during the synthesis of quinoline (B57606) derivatives.
Frequently Asked questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a chemical process used to synthesize 4-hydroxyquinoline (B1666331) derivatives.[1] The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, which is then followed by a thermal cyclization to form the quinoline ring system.[1] Subsequent hydrolysis and decarboxylation can then yield the 4-hydroxyquinoline.[1]
Q2: What are the key steps in the Gould-Jacobs reaction?
The reaction proceeds in a series of steps:
-
Condensation: An aniline reacts with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an anilidomethylenemalonic ester intermediate.[1]
-
Cyclization: The intermediate undergoes a thermal intramolecular cyclization at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline.[1][2]
-
Saponification (Optional): The ester group can be hydrolyzed to a carboxylic acid.[1]
-
Decarboxylation (Optional): The carboxylic acid can be removed through heating to yield the final 4-hydroxyquinoline.[1]
Q3: What are the typical reaction conditions for the cyclization step?
The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[3] This is typically achieved by using a high-boiling point, inert solvent or through microwave irradiation.[3]
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
Q: My Gould-Jacobs reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Gould-Jacobs reaction can stem from several factors, primarily related to the two key steps: the initial condensation and the subsequent thermal cyclization.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for the Gould-Jacobs reaction.
Potential Causes & Solutions for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Incomplete Condensation | The initial reaction between the aniline and the malonic ester derivative may be inefficient.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the aniline is consumed.[4] If not, consider the following: - Reaction Temperature & Time: Heat the mixture to 100-140°C for 1-3 hours.[4] - Reagent Stoichiometry: Use a slight excess of the malonic ester derivative to drive the reaction to completion.[3][4] |
| Inefficient Cyclization | The thermal cyclization of the intermediate is often the most challenging step and requires high temperatures.[4] - Insufficient Temperature: The cyclization step typically requires temperatures above 250°C.[4] Ensure your heating apparatus can maintain this temperature. - Improper Solvent: Use a high-boiling point, inert solvent like diphenyl ether or Dowtherm A to reach the necessary temperature.[3][4] The use of such solvents can increase cyclization yields significantly.[5] - Reaction Time: If increasing the temperature leads to decomposition, try extending the reaction time at a slightly lower temperature.[3] |
| Decomposition of Reactants or Products | The high temperatures required can sometimes lead to the decomposition of starting materials or the desired product, often resulting in the formation of dark, tarry substances.[3] - Optimize Temperature and Time: Carefully balance the reaction temperature and time to maximize product formation while minimizing degradation.[3] - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition.[3] |
Issue 2: Significant Byproduct Formation
Q: I am observing significant byproduct formation, especially a dark-colored tarry substance. How can I minimize this?
A: The formation of dark-colored byproducts or tars is often due to decomposition at the high temperatures required for cyclization.[3]
Solutions to Minimize Byproduct Formation:
-
Optimize Temperature and Time: Overheating or prolonged reaction times can lead to degradation.[3] It is advisable to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.[3]
-
Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A help maintain a stable high temperature and can minimize localized overheating.[3]
-
Microwave Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times, which can reduce the formation of degradation byproducts.[3]
Issue 3: Product is a Viscous Oil or Difficult to Crystallize
Q: My final product is an oil and is difficult to purify and crystallize. What can I do?
A: This is a common issue that can be caused by the presence of impurities or residual high-boiling solvent.[3]
Purification and Crystallization Strategies:
| Problem | Suggested Solution |
| Presence of Impurities | Purify the crude product using column chromatography.[3] |
| Residual High-Boiling Solvent | Ensure the solvent is thoroughly removed under high vacuum.[3] |
| Difficulty Crystallizing | Try triturating the crude oil with a non-polar solvent like hexane (B92381) or petroleum ether to induce crystallization.[3] |
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[5]
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane (B81311) or other non-polar solvent for precipitation
Procedure:
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent in a reaction flask.[5]
-
Heating: Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration.[5] Monitor the reaction by TLC or LC-MS.[3]
-
Isolation: After the reaction is complete, cool the mixture to room temperature.[5]
-
Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.[5]
-
Washing and Drying: Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[5]
Gould-Jacobs Reaction Workflow
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Protocol 2: Microwave-Assisted Synthesis
Microwave synthesis can significantly shorten reaction times and improve yields.[3]
Materials:
-
Aniline
-
This compound (DEEM)
-
Microwave synthesis vial
-
Magnetic stirring bar
Procedure:
-
Reaction Setup: Add the aniline and DEEM to a microwave vial equipped with a magnetic stirring bar.[2]
-
Heating: Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[2][3] Monitor the internal temperature and pressure.
-
Work-up and Purification: Allow the reaction vessel to cool to room temperature. The product may precipitate and can be collected by filtration.[2] If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[3]
Quantitative Data Summary
Table 1: Comparison of Microwave Conditions for the Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 10 | 12 | 1 |
| 2 | 300 | 10 | 20 | 37 |
| 3 | 250 | 30 | 12 | 10 |
| 4 | 300 | 30 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Data sourced from a Biotage application note.[2] This table highlights the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[2][5] Increasing the temperature to 300°C significantly boosts the yield (Entry 2 vs. Entry 1).[2][5] However, prolonged heating at this temperature can lead to decomposition and a lower yield (Entry 4).[2][5] The highest isolated yield of 47% was achieved with a shorter reaction time at the higher temperature (Entry 5).[2][5]
References
Technical Support Center: Removal of Diethyl Diethoxymethylene Malonate Impurity
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing diethyl diethoxymethylene malonate (DEEMM) and related impurities from their reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products synthesized using diethyl ethoxymethylenemalonate (a common source of DEEMM impurity).
Issue 1: My crude product is contaminated with a significant amount of a high-boiling point impurity.
-
Question: My NMR/GC-MS analysis shows my desired product along with unreacted this compound (the precursor) and another compound with a very similar boiling point. How can I separate them?
-
Answer: The most likely high-boiling impurity is diethyl diethoxymethylmalonate, an intermediate in the synthesis of this compound.[1] Separating these compounds by distillation is challenging due to their similar boiling points.[1][2] The most effective method is fractional vacuum distillation, where separation is monitored by refractive index rather than solely by boiling point.[1][2][3] For thermally sensitive compounds or small-scale reactions, column chromatography is the preferred method.
Issue 2: Vacuum distillation is not separating the impurity effectively.
-
Question: I'm performing a vacuum distillation, but my collected fractions are still impure. What can I do to improve the separation?
-
Answer: To enhance separation during fractional vacuum distillation, consider the following:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux column or packed column).[2][3]
-
Optimize Vacuum Pressure: A lower pressure will decrease the boiling points and may increase the boiling point difference between your product and the impurity. A pressure of around 0.25 mm Hg has been used effectively.[1]
-
Control Heating Rate: Heat the distillation flask slowly and steadily to allow for proper equilibration on the column. Avoid rapid heating, which can lead to co-distillation.
-
Monitor by Refractive Index: As the boiling points can be very close, the refractive index is a more reliable indicator of fraction purity.[1][2] Collect many small fractions and analyze each one.
-
Issue 3: My product is thermally sensitive and decomposes during distillation.
-
Question: How can I remove diethyl diethoxymethylene malonate if my desired product cannot withstand the high temperatures of distillation, even under vacuum?
-
Answer: For thermally sensitive or non-volatile compounds, column chromatography is the ideal purification method.[4] This technique separates compounds based on their differential adsorption to a stationary phase, avoiding the need for high temperatures.[5] You will need to develop a solvent system that provides good separation between your product and the DEEMM impurity, which can be determined using thin-layer chromatography (TLC).[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Besides unreacted starting materials like diethyl malonate and triethyl orthoformate, the most common process-related impurity is diethyl diethoxymethylmalonate.[1][2] This compound is an intermediate formed during the synthesis of this compound and is notoriously difficult to separate by simple distillation.[1][2]
Q2: Can I use a chemical method, like a wash or hydrolysis, to remove diethyl diethoxymethylene malonate?
A2: Diethyl diethoxymethylene malonate is incompatible with strong acids and bases, which could potentially lead to its decomposition.[6][7] However, these conditions are often harsh and may also degrade the desired product, especially if it contains sensitive functional groups like esters.[4] Hydrolysis of similar malonate esters requires vigorous conditions, such as refluxing in a mixture of aqueous HBr and acetic acid, which leads to decomposition and decarboxylation.[8] Therefore, a chemical wash is generally not a selective or recommended method for removing this specific impurity. Physical separation methods like distillation or chromatography are preferred.
Q3: Which purification method should I choose: distillation or chromatography?
A3: The choice depends on the properties of your desired product and the scale of your reaction.
-
Fractional Vacuum Distillation is best for:
-
Thermally stable, volatile products.
-
Large-scale purifications (gram to kilogram scale).
-
Products with a boiling point significantly different from DEEMM and other impurities.[4]
-
-
Column Chromatography is ideal for:
Q4: What analytical methods can I use to check the purity of my fractions?
A4: To confirm the removal of diethyl diethoxymethylene malonate, you can use several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing both separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify characteristic peaks of the impurity and your product to determine the purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for a wide range of compounds.[2]
-
Refractive Index: As mentioned, this is particularly useful during fractional distillation to monitor the separation of liquids with close boiling points.[1][2]
Data Presentation
Table 1: Physical Properties of DEEMM and Related Compounds
This table summarizes key physical properties to aid in selecting an appropriate purification strategy.
| Compound Name | Role in Reaction | Molecular Weight ( g/mol ) | Boiling Point (°C) (at 760 mmHg) | Boiling Point (°C) (at reduced pressure) |
| Diethyl Malonate | Starting Material | 160.17 | 199 °C | - |
| Triethyl Orthoformate | Starting Material | 148.20 | 146 °C[4] | - |
| Diethyl Diethoxymethylmalonate | Key Impurity / Intermediate | 248.28 | Very close to DEEMM[1] | Very close to DEEMM[1] |
| This compound (DEEMM) | Reagent / Potential Unreacted Impurity | 216.23 | 279-283 °C[2][3] | 108-110 °C / 0.25 mmHg[1] |
Experimental Protocols
Protocol 1: Removal by Fractional Vacuum Distillation
This method is suitable for thermally stable products on a multi-gram scale.
-
Apparatus Setup:
-
Assemble an apparatus for fractional distillation under vacuum. This should include a round-bottom flask, a heating mantle, a stir bar, a fractionating column (a 5-inch Vigreux column is recommended), a distillation head with a thermometer, a condenser, and a receiving flask.[2][3]
-
Ensure all glassware is dry and connections are well-sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Procedure:
-
Place the crude reaction mixture into the distillation flask.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., ~0.25 mmHg).[1]
-
Gently heat the flask.
-
Collect any low-boiling fractions, which may include unreacted triethyl orthoformate or solvents.
-
Carefully increase the temperature. As the main fraction begins to distill, collect a small initial sample for analysis.
-
Collect fractions in separate, pre-weighed receiving flasks. It is critical to collect multiple small fractions rather than one large one.
-
Monitor the distillation temperature and the refractive index of each fraction.[1][2] A stable boiling point and a constant refractive index indicate a pure fraction. A gradual change in refractive index suggests a mixture is co-distilling.[2][3]
-
-
Analysis:
-
Analyze the collected fractions using GC, NMR, or HPLC to determine their purity.
-
Combine the fractions that contain the pure product.
-
Protocol 2: Removal by Column Chromatography
This method is ideal for small-scale reactions or for purifying thermally sensitive compounds.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides good separation between your product and the DEEMM impurity. The desired product should have an Rf value of approximately 0.25-0.35.
-
Common solvent systems are mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether).[4] For DEEMM, which is moderately polar, a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Column Packing:
-
Plug a chromatography column with glass wool or cotton and add a layer of sand.
-
Prepare a slurry of silica (B1680970) gel in your chosen nonpolar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.[4]
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with your chosen solvent system, starting with a lower polarity if running a gradient.
-
Collect fractions continuously in test tubes or vials.
-
-
Monitoring and Concentration:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.[4]
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. 105-53-3 CAS MSDS (Diethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Diethyl Malonate [commonorganicchemistry.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Diethyl diethylmalonate [webbook.nist.gov]
Temperature and reaction time optimization for diethyl ethoxymethylenemalonate reactions
Technical Support Center: Diethyl Ethoxymethylenemalonate (DEEMM) Reactions
Welcome to the technical support center for this compound (DEEMM) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving DEEMM, with a focus on the widely used Gould-Jacobs reaction for the synthesis of quinolone derivatives.
Issue 1: Low Yield or No Formation of the Initial Condensation Product
-
Question: My reaction between an aniline (B41778) and DEEMM is resulting in a low yield of the desired anilidomethylenemalonate intermediate. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the initial condensation step can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting Steps:
-
Reaction Temperature & Time: For the condensation step, a typical starting point is heating the mixture to a temperature between 100-130°C for 1-2 hours.[1][2] It is crucial to monitor the reaction progress using methods like Thin Layer Chromatography (TTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the aniline starting material.[1][2]
-
Reagent Stoichiometry: Using a slight excess of DEEMM (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
-
-
Reagent Decomposition: The purity and stability of the reagents are critical.
-
Troubleshooting Steps:
-
Use fresh, high-quality aniline and DEEMM.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, especially if the reagents are sensitive to air at high temperatures.[1]
-
-
-
-
Issue 2: Incomplete Cyclization or Low Yield of the Final Quinolone Product
-
Question: The subsequent thermal cyclization of my anilidomethylenemalonate intermediate is not proceeding to completion, or the yield is very low. What should I do?
-
Answer: The high-temperature cyclization is often the most challenging step in the Gould-Jacobs reaction. Here are several troubleshooting strategies:
-
Potential Causes & Solutions:
-
Insufficient Temperature: The thermal cyclization typically requires high temperatures, often in the range of 250-300°C.[1][3]
-
Improper Solvent: The choice of solvent is critical for reaching and maintaining the necessary high temperatures.
-
Prolonged Reaction Time Leading to Degradation: While extending the reaction time might seem intuitive for an incomplete reaction, prolonged exposure to high temperatures can lead to the formation of dark tarry materials and other byproducts.[1]
-
-
Issue 3: Formation of Byproducts and Impurities
-
Question: My final product is contaminated with significant byproducts, such as dark tarry materials or is difficult to crystallize. How can I address this?
-
Answer: The formation of byproducts is often a result of decomposition at high temperatures or the presence of impurities.
-
Potential Causes & Solutions:
-
Decomposition at High Temperatures: This is a common issue during the cyclization step.
-
Presence of Impurities or Residual Solvent: These can inhibit crystallization and make purification difficult.
-
Troubleshooting Steps:
-
Purify the crude product using column chromatography.[1]
-
If a high-boiling solvent was used, ensure its thorough removal under a high vacuum.[1]
-
Triturating the crude oil with a non-polar solvent like hexane (B92381) or petroleum ether can sometimes induce crystallization.[1]
-
-
-
Formation of Decarboxylated Byproduct: This can occur at very high reaction temperatures and/or pressures.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical temperature range for the initial condensation reaction between an aniline and DEEMM?
-
A1: The condensation reaction is typically carried out by heating the mixture at 100-130°C for 1-2 hours.[1]
-
-
Q2: What are the recommended reaction conditions for the thermal cyclization step in the Gould-Jacobs reaction?
-
Q3: Can microwave heating be used for the Gould-Jacobs reaction?
-
A3: Yes, microwave irradiation is an effective method for this reaction and can significantly shorten reaction times and improve yields compared to conventional heating.[3]
-
-
Q4: How can I monitor the progress of my DEEMM reaction?
-
A4: The progress of the reaction can be monitored by observing the evolution of ethanol (B145695) during the condensation step.[1] Additionally, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the disappearance of starting materials and the formation of intermediates and products.[1][2]
-
-
Q5: What are some common side reactions to be aware of?
Data Presentation
Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEMM [3]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 30 | 18 | 1 |
| 2 | 300 | 30 | 24 | 37 |
| 3 | 250 | 60 | 18 | 3 |
| 4 | 300 | 60 | 24 | 28 |
| 5 | 300 | 5 | 20 | 47 |
Data sourced from a Biotage application note, highlighting the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[3][4]
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Reaction (Conventional Heating)
-
Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The cyclized product may precipitate. Add a non-polar solvent like cyclohexane (B81311) to facilitate the precipitation of the crude product.[2][3]
-
Purification: Filter the solid product, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[2][3] Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
Protocol 2: Microwave-Assisted Synthesis of a Quinolone Derivative
-
Reaction Setup: In a microwave vial equipped with a magnetic stirring bar, add the aniline (1.0 equivalent) and this compound (3.0 equivalents).
-
Microwave Irradiation: Heat the mixture to the desired temperature (e.g., 250°C or 300°C) using a microwave synthesis system for a specified time (e.g., 5-60 minutes).[4]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, the precipitated product is filtered off.
-
Purification: The solid product is washed with a suitable solvent (e.g., ice-cold acetonitrile) and dried under a vacuum.[4] The purity can be assessed by HPLC-MS.[4]
Mandatory Visualization
Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Caption: A logical workflow for troubleshooting low-yield DEEMM reactions.
References
Technical Support Center: The Gould-Jacobs Reaction Cyclization Step
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the challenges of the thermal cyclization step in the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and what is its primary application? A1: The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline (B1666331) derivatives.[1][2] The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate.[2][3] This intermediate then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline, a core structure found in many therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3]
Q2: Why is the cyclization step of the Gould-Jacobs reaction considered challenging? A2: The cyclization step is a thermal electrocyclization that requires significant thermal energy, typically at temperatures above 250°C.[1][3][4] Achieving and maintaining these high temperatures while avoiding side reactions or decomposition of the starting materials and products is the primary challenge.[1][4] The high energy barrier can lead to issues like incomplete reactions, tar formation, and decarboxylation.[1][4]
Q3: What are the typical solvents and conditions for the thermal cyclization? A3: The cyclization generally requires temperatures in the range of 250-300°C.[1] To achieve this, high-boiling point, inert solvents are crucial.[4] Commonly used solvents include diphenyl ether or Dowtherm A.[1][5] The reaction is typically heated for 30 minutes to a few hours, depending on the substrate.[1][4]
Q4: What are the main side reactions during the cyclization step? A4: Common side reactions, driven by the high temperatures, include:
-
Tar Formation : Decomposition of the product or intermediate can lead to insoluble, tarry materials.[1][4]
-
Decarboxylation : The 3-carboalkoxy group can be lost, especially with prolonged heating at high temperatures and pressures.[1][4]
-
Regioisomer Formation : When using asymmetrically substituted anilines, cyclization can occur at different positions, leading to a mixture of isomers.[4]
Q5: What are the advantages of using microwave synthesis for this step? A5: Microwave irradiation offers several advantages over conventional heating. It provides rapid and efficient heating, which can significantly shorten reaction times (from hours to minutes) and often improve product yields.[1][3][6] This rapid heating can also help minimize the formation of degradation byproducts associated with prolonged exposure to high temperatures.[4][6]
Q6: How do substituents on the aniline starting material affect the cyclization? A6: The electronic nature of the substituents on the aniline ring can influence the reaction's success.[1] Anilines with electron-donating groups, particularly at the meta-position, are generally effective and facilitate the reaction.[1][2] Conversely, anilines with strong electron-withdrawing groups can make the cyclization more difficult, often requiring more forcing conditions.[7]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Cyclization
Q: My Gould-Jacobs cyclization is resulting in a very low yield or is not proceeding to completion. What are the potential causes and solutions?
A: This is a common issue often related to reaction conditions.
-
Potential Cause 1: Insufficient Temperature. The cyclization has a high activation energy and typically requires temperatures above 250°C.[1][4]
-
Potential Cause 2: Insufficient Reaction Time. While prolonged heating can cause degradation, insufficient time will lead to an incomplete reaction.[1]
-
Potential Cause 3: Inefficient Heating Method.
Issue 2: Significant Formation of Tarry Byproducts
Q: My reaction mixture is turning into a dark, tarry material, making product isolation difficult. How can I prevent this?
A: Tar formation is a sign of product or intermediate decomposition at high temperatures.[1][4]
-
Potential Cause 1: Temperature is too high or heating is prolonged. [1]
-
Solution: The goal is to find a balance where cyclization occurs efficiently with minimal degradation.[1] Try reducing the reaction temperature slightly or, more effectively, decreasing the reaction time.[4] This is where microwave synthesis excels, as it can reduce the required heating time significantly.[6]
-
-
Potential Cause 2: Localized Overheating.
-
Solution: Ensure efficient and vigorous stirring throughout the reaction to maintain a uniform temperature and prevent localized "hot spots."[4]
-
-
Potential Cause 3: Oxidation.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition of sensitive substrates at high temperatures.[1]
-
Issue 3: Product is a Viscous Oil or Fails to Crystallize
Q: After the work-up, my product is an oil that is difficult to purify and will not crystallize. What can I do?
A: This issue usually points to the presence of impurities or residual solvent.[1]
-
Potential Cause 1: Residual High-Boiling Solvent. Solvents like diphenyl ether are difficult to remove completely.
-
Solution: Ensure the solvent is thoroughly removed, potentially using a high-vacuum pump.[1] A common work-up procedure involves precipitating the product by adding a non-polar solvent like hexane (B92381), cyclohexane (B81311), or petroleum ether to the cooled reaction mixture.[1] The solid product can then be filtered and washed thoroughly to remove the high-boiling solvent.[1]
-
-
Potential Cause 2: Presence of Impurities. Tarry materials or side products can prevent crystallization.
Quantitative Data Summary
The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for the rapid optimization of these parameters.
Table 1: Effect of Microwave Conditions on Cyclization Yield [1][6]
| Entry | Heating Method | Temperature (°C) | Time (min) | Isolated Yield (%) | Observations |
|---|---|---|---|---|---|
| 1 | Microwave | 250 | 10 | 1 | Incomplete conversion of intermediate.[6] |
| 2 | Microwave | 300 | 1 | 37 | Significant product formation.[1][6] |
| 3 | Microwave | 250 | 20 | Low | Incomplete conversion.[3] |
| 4 | Microwave | 300 | 20 | 28 | Decreased yield due to product degradation.[1][6] |
| 5 | Microwave | 300 | 5 | 47 | Optimal balance of conversion and minimal degradation.[1][6] |
Data is generalized from studies on aniline and diethyl ethoxymethylenemalonate.[6]
Experimental Protocols
Protocol 1: Conventional High-Temperature Cyclization
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of substrate).[1][5]
-
Heating: Heat the mixture with vigorous stirring to the target temperature (typically 250-260 °C).[4][5]
-
Monitoring: Maintain this temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).[1]
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature.[1]
-
Isolation and Purification: Add a non-polar solvent like cyclohexane or hexane to the cooled mixture to precipitate the crude product.[1][5] Collect the solid by filtration, wash it thoroughly with the same non-polar solvent to remove the residual high-boiling solvent, and dry it under vacuum.[1] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or DMF/water).[1]
Protocol 2: Microwave-Assisted Cyclization
This protocol is a generalized procedure for the microwave-assisted synthesis of a 4-hydroxyquinoline derivative.[6]
-
Reaction Setup: In a microwave-safe reaction vial, place the aniline (1.0 eq) and this compound (1.0-3.0 eq).[6] Often, the reaction can be run neat, or with a minimal amount of a high-boiling solvent.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes), monitoring internal temperature and pressure.[1][6]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product may form.[4]
-
Isolation and Purification: If a precipitate has formed, filter the product and wash it with a suitable solvent like ice-cold acetonitrile.[6] Dry the resulting solid under vacuum.[4] If the product remains in solution, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.[1]
Visualizations
Caption: Mechanism of the Gould-Jacobs thermal cyclization step.
Caption: Troubleshooting workflow for low yield in the cyclization step.
Caption: Generalized experimental workflow for the cyclization step.
References
Preventing polymerization of diethyl methylenemalonate product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl methylenemalonate (DEMM). Our goal is to help you prevent polymerization and ensure the stability and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is diethyl methylenemalonate (DEMM) and why is it prone to polymerization?
A1: Diethyl methylenemalonate is a valuable monomer in organic synthesis. Its structure, featuring a carbon-carbon double bond activated by two electron-withdrawing ester groups, makes it highly susceptible to both anionic and free-radical polymerization. Anionic polymerization can be initiated by even weak bases, nucleophiles, or water, particularly at a pH of 4 or higher.[1]
Q2: How can I visually identify if my DEMM has polymerized?
A2: Pure diethyl methylenemalonate is a colorless oil. Polymerization is often indicated by the formation of a white solid or a viscous, cloudy appearance in the liquid.[2]
Q3: What are the ideal storage conditions to prevent the polymerization of DEMM?
A3: To ensure the stability of diethyl methylenemalonate, it is crucial to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. It is also important to store it separately from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.
Q4: Can I recover the monomer if my diethyl methylenemalonate has polymerized?
A4: Yes, it is possible to recover the monomer from the polymer. This can be achieved by slow distillation of the solid polymer.[2][3]
Troubleshooting Guides
Issue 1: Polymerization during Synthesis (e.g., Knoevenagel Condensation)
Q: My reaction mixture is becoming viscous and turning into a solid during the synthesis of DEMM. How can I prevent this?
A: This is a common issue caused by premature polymerization of the DEMM product. Here are several strategies to mitigate this problem:
-
Temperature Control: Maintain a low reaction temperature. The Knoevenagel condensation is often exothermic, and elevated temperatures can accelerate polymerization.
-
Catalyst Choice: Use a less basic catalyst if possible. Strong bases can readily initiate the anionic polymerization of the product.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or GC and stop the reaction as soon as the starting materials are consumed to avoid prolonged exposure of the product to polymerization-conducive conditions.
-
Inhibitor Addition: Consider adding a small amount of a free-radical inhibitor, such as hydroquinone (B1673460) (HQ), to the reaction mixture. This is particularly useful if you suspect radical-initiated polymerization is occurring.
Issue 2: Product Polymerizes During Work-up and Purification
Q: I'm losing a significant amount of my DEMM product to polymerization during extraction and distillation. What can I do?
A: Polymerization during work-up and purification is often triggered by exposure to basic conditions, heat, or the removal of inadvertently present inhibitors.
-
Acidic Washes: During aqueous work-up, use slightly acidic water (e.g., dilute HCl) to neutralize any basic residues from the reaction.
-
Avoid High Temperatures: When concentrating the product, use a rotary evaporator at the lowest possible temperature. For distillation, vacuum distillation is highly recommended to reduce the boiling point and minimize thermal stress on the monomer.
-
Add an Inhibitor: Before distillation, consider adding a non-volatile polymerization inhibitor, like hydroquinone, to the crude product.
Issue 3: Stored DEMM is Polymerizing Despite Being in a Sealed Container
Q: My stored DEMM is turning into a white solid, even though the container is sealed. Why is this happening and how can I improve its shelf-life?
A: Even in a sealed container, polymerization can be initiated by trace amounts of moisture, impurities on the container walls, or exposure to light over time.
-
Ensure Dryness: Always use thoroughly dried glassware and store DEMM under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Use an Appropriate Inhibitor: For long-term storage, the presence of a stabilizer is crucial. A combination of a free-radical inhibitor and an anionic polymerization inhibitor can be effective.
-
Storage Temperature: Storing at lower temperatures (e.g., in a refrigerator at 2-8 °C) will significantly slow down the rate of polymerization.
Data Presentation
Table 1: Recommended Storage Conditions for Diethyl Methylenemalonate
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with moisture and oxygen, which can initiate polymerization. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light. |
| Inhibitors | Varies (see below) | Prevents both anionic and free-radical polymerization. |
Table 2: Common Polymerization Inhibitors for Diethyl Methylenemalonate
| Inhibitor | Type | Typical Concentration | Notes |
| Hydroquinone (HQ) | Free-radical | 100-200 ppm | Effective against radical polymerization; requires oxygen to be active. |
| Butylated Hydroxytoluene (BHT) | Free-radical | 100-200 ppm | Another common free-radical inhibitor. |
| Phosphoric Acid | Anionic | 10-50 ppm | Can help to neutralize basic impurities that may initiate anionic polymerization. |
Experimental Protocols
Protocol 1: Removal of Hydroquinone Inhibitor Prior to Use
This protocol is for researchers who need to use inhibitor-free DEMM for their reactions.
Materials:
-
Diethyl methylenemalonate containing hydroquinone
-
Basic alumina (B75360) (activated)
-
Glass column or syringe with a frit
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane) for elution if needed
-
Round-bottom flask for collection
Procedure:
-
Prepare a column by packing basic alumina into a glass column or a large syringe with a frit at the bottom. The amount of alumina should be approximately 10-20 times the weight of the inhibitor.
-
Pre-wet the alumina column with a small amount of anhydrous solvent.
-
Carefully load the inhibited diethyl methylenemalonate onto the top of the alumina column.
-
Allow the monomer to pass through the alumina bed under gravity. If the monomer is viscous, it can be diluted with a minimal amount of a dry, inert solvent.
-
Collect the inhibitor-free DEMM in a clean, dry round-bottom flask.
-
The purified monomer should be used immediately as it will be highly prone to polymerization without the inhibitor.
Protocol 2: Quantification of Polymer Content using ¹H NMR Spectroscopy
This method allows for the determination of the percentage of polymerized DEMM in a sample.
Materials:
-
Diethyl methylenemalonate sample (monomer/polymer mixture)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh a sample of the diethyl methylenemalonate into a vial.
-
Dissolve the sample in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic peaks for the monomer and the polymer. The vinylic protons of the monomer typically appear around 6.5 ppm, while the backbone protons of the polymer will appear in a different region, often as broad signals. A key difference can also be seen in the methylene (B1212753) protons of the ethyl esters.[1]
-
Integrate the area of a characteristic monomer peak and a characteristic polymer peak.
-
Calculate the molar percentage of the polymer using the following formula:
% Polymer = [Integral of Polymer Peak / (Integral of Monomer Peak + Integral of Polymer Peak)] x 100
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, storage, and use of diethyl methylenemalonate.
Caption: A logical decision tree for troubleshooting polymerization issues with diethyl methylenemalonate.
References
Validation & Comparative
A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Diethyl ethoxymethylenemalonate (DEEMM) is a versatile reagent in organic synthesis, widely employed as a building block for a variety of heterocyclic compounds and other valuable organic molecules. Its reactions with nucleophiles, such as primary amines and hydrazines, lead to a diverse range of products with significant applications in medicinal chemistry and materials science. This guide provides a comparative analysis of the spectroscopic data for the major reaction products of DEEMM, supported by detailed experimental protocols and visual workflows, to aid researchers in the identification and characterization of these compounds.
Spectroscopic Data of this compound (DEEMM)
A thorough understanding of the spectroscopic characteristics of the starting material is crucial for monitoring reaction progress and identifying product formation.
| Spectroscopic Data of DEEMM | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| Assignment | 1.30 (t, 6H, 2 x CH₃), 4.20 (q, 4H, 2 x OCH₂), 4.35 (q, 2H, =C-O-CH₂), 7.80 (s, 1H, =CH) | 14.2 (2C), 60.5 (2C), 68.0, 92.5, 164.0, 167.5 | ~2980 (C-H), ~1720 (C=O, ester), ~1640 (C=C), ~1250 (C-O) | 216.1 (M+), 171, 143, 115[1][2][3][4][5][6] |
Comparison of Reaction Products
This section provides a comparative overview of the spectroscopic data for two major classes of DEEMM reaction products: Diethyl 2-((amino)methylene)malonates formed from reactions with primary amines, and pyrazole (B372694) derivatives formed from reactions with hydrazine (B178648).
Diethyl 2-((Arylamino)methylene)malonates (from Primary Amines)
The reaction of DEEMM with primary amines typically yields diethyl 2-((arylamino)methylene)malonates (DAMMs). These compounds are characterized by the presence of an enamine moiety.
| Spectroscopic Data of Diethyl 2-((arylamino)methylene)malonates | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| General Assignment | 1.2-1.4 (t, 6H, 2 x CH₃), 4.1-4.3 (q, 4H, 2 x OCH₂), 7.0-7.5 (m, Ar-H), 8.5-8.7 (d, 1H, =CH), 10.5-11.0 (br s, 1H, NH) | 14.5 (2C), 60.0 (2C), 93.0, 115-130 (Ar-C), 140.0 (Ar-C), 150.0 (=CH), 165.0 (C=O), 169.0 (C=O) | ~3250 (N-H), ~2980 (C-H), ~1690 (C=O, ester), ~1650 (C=C), ~1600 (C=C, aromatic) | M+ corresponding to the specific aniline (B41778) used. Fragmentation often involves the loss of the ethoxycarbonyl group.[7][8][9] |
Pyrazole Derivatives (from Hydrazine)
The reaction of DEEMM with hydrazine hydrate (B1144303) leads to the formation of pyrazole derivatives, specifically 3-substituted-4-ethoxycarbonyl-5-hydroxy-pyrazoles. These compounds exist in tautomeric forms, which can be observed in their spectroscopic data.
| Spectroscopic Data of 3-Substituted-4-ethoxycarbonyl-5-hydroxy-pyrazoles | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| General Assignment | 1.2-1.3 (t, 3H, CH₃), 4.1-4.2 (q, 2H, OCH₂), 7.8-8.0 (s, 1H, pyrazole-H), 10.0-12.0 (br s, 2H, OH and NH) | 14.5, 59.0, 98.0, 140.0, 155.0, 162.0, 165.0 | ~3400 (O-H), ~3200 (N-H), ~2980 (C-H), ~1700 (C=O, ester), ~1620 (C=N/C=C) | M+ corresponding to the pyrazole structure. Fragmentation patterns can be complex due to the heterocyclic ring.[10] |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
Protocol 1: Synthesis of Diethyl 2-((arylamino)methylene)malonates[7][8]
Materials:
-
This compound (DEEMM)
-
Substituted primary amine (e.g., aniline, p-chloroaniline)
-
Ethanol (B145695) (optional, for reflux method)
Procedure (Microwave-Assisted): [7]
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture in a microwave synthesizer at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 10-15 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Procedure (Conventional Reflux):
-
Dissolve this compound (1.0 mmol) and the primary amine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-Substituted-4-ethoxycarbonyl-5-hydroxy-pyrazoles
Materials:
-
This compound (DEEMM)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.0 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Visualization of Reaction Pathways
The following diagrams illustrate the general workflows for the synthesis of the discussed DEEMM reaction products.
Caption: General reaction pathways of DEEMM with primary amines and hydrazine.
Caption: Workflow for the spectroscopic analysis of DEEMM reaction products.
References
- 1. This compound (87-13-8) 1H NMR [m.chemicalbook.com]
- 2. This compound (87-13-8) IR Spectrum [chemicalbook.com]
- 3. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 87-13-8 [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Propanedioic acid, (ethoxymethylene)-, diethyl ester [webbook.nist.gov]
- 7. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Diethyl Ethoxymethylenemalonate (DEEMM)
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of robust and reproducible research. Diethyl ethoxymethylenemalonate (DEEMM), a critical building block in the synthesis of various pharmaceuticals, including quinolone antibiotics, is no exception. Ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of three powerful analytical techniques for the purity assessment of DEEMM: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols for each method, present comparative performance data, and offer insights to aid in selecting the most appropriate technique for your specific needs.
Method Comparison at a Glance
The selection of an analytical method for purity determination hinges on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of DEEMM.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation based on volatility and polarity, with mass-based detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard for the analyte). |
| Selectivity | Excellent for separating non-volatile, structurally similar impurities and isomers. | High selectivity based on both chromatographic separation and mass fragmentation patterns. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | High (typically capable of detecting impurities at ppm levels). | Very high (can detect trace levels of volatile and semi-volatile impurities, often at ppb levels). | Moderate (typically requires a few milligrams of sample). |
| Common Impurities Detected | Diethyl diethoxymethylenemalonate, unreacted diethyl malonate, and other non-volatile synthesis byproducts. | Residual solvents, volatile starting materials like triethyl orthoformate, and thermally stable decomposition products. | A wide range of proton-containing impurities can be identified and quantified. |
| Estimated Limit of Detection (LOD) | 0.01% - 0.05% | 0.001% - 0.01% | ~0.1% |
| Estimated Limit of Quantification (LOQ) | 0.03% - 0.15% | 0.003% - 0.03% | ~0.3% |
High-Performance Liquid Chromatography (HPLC) for DEEMM Purity Analysis
HPLC is a robust and widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for DEEMM. A reversed-phase method is typically employed to separate DEEMM from its less polar and more polar impurities.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 90% B over 10 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the DEEMM sample in the initial mobile phase composition (50% Acetonitrile in water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
A key impurity that can be monitored by this method is diethyl diethoxymethylenemalonate, a common byproduct of DEEMM synthesis.[1] Unreacted diethyl malonate, being more polar, would elute earlier than DEEMM.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques like GC-MS and qNMR offer complementary information and can be advantageous in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. Given that DEEMM has a relatively high boiling point, care must be taken to avoid on-column degradation. This method is particularly useful for detecting volatile impurities such as residual solvents and unreacted starting materials like triethyl orthoformate.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dilute the DEEMM sample in a suitable solvent like ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an indispensable tool for structural elucidation and can also be used for quantitative analysis to determine purity without the need for a reference standard for each impurity.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
-
Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the DEEMM sample into a clean vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the DEEMM and the internal standard.
-
-
Purity Calculation: The purity of DEEMM is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The purity of this compound is a critical parameter that can be reliably assessed using several advanced analytical techniques. HPLC offers a robust and versatile method for routine quality control, effectively separating non-volatile impurities. GC-MS provides exceptional sensitivity for the detection of volatile and semi-volatile contaminants. For the highest accuracy and an absolute measure of purity without the need for a specific DEEMM reference standard, qNMR is the method of choice.
For a comprehensive purity assessment, a combination of these techniques is often the most effective approach. For instance, HPLC can be used for the primary purity assay and to quantify known non-volatile impurities, while GC-MS can be employed to screen for residual solvents, and qNMR can provide an orthogonal, absolute purity value. This multi-faceted strategy ensures a thorough understanding of the impurity profile of DEEMM, ultimately leading to higher quality and safer final pharmaceutical products.
References
A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, malonate derivatives serve as fundamental building blocks for the construction of a diverse array of molecular architectures. Their utility is primarily centered around the reactivity of the acidic methylene (B1212753) group, which facilitates carbon-carbon bond formation. This guide provides a comprehensive comparison of diethyl ethoxymethylenemalonate (DEEMM) with other widely used malonate derivatives, including diethyl malonate, dimethyl malonate, and Meldrum's acid. We will explore their performance in key synthetic transformations—the Gould-Jacobs reaction, the Knoevenagel condensation, and the Michael addition—supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific synthetic objectives.
At a Glance: Physicochemical Properties of Common Malonate Derivatives
A foundational understanding of the physical and chemical properties of these malonates is crucial for predicting their behavior in chemical reactions and for optimizing reaction conditions.
| Property | This compound (DEEMM) | Diethyl Malonate | Dimethyl Malonate | Meldrum's Acid |
| Molecular Formula | C₁₀H₁₆O₅ | C₇H₁₂O₄ | C₅H₈O₄ | C₆H₈O₄ |
| Molecular Weight | 216.23 g/mol | 160.17 g/mol | 132.11 g/mol | 144.12 g/mol |
| Appearance | Clear colorless to light yellow liquid | Colorless liquid | Colorless liquid | White crystalline solid |
| Boiling Point | 278-280 °C | 199 °C | 181 °C | 94-95 °C (decomposes) |
| pKa of α-hydrogen | ~11 | ~13 | ~13 | ~4.97 |
Performance in Key Synthetic Reactions: A Comparative Overview
The choice of a malonate derivative significantly impacts the outcome of a synthetic transformation. This section provides a comparative analysis of their performance in three cornerstone reactions in organic synthesis.
The Gould-Jacobs Reaction for Quinolone Synthesis
The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and their 4-hydroxy derivatives, which are core scaffolds in many pharmaceutical agents.[1] This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate, followed by thermal cyclization.[2] this compound (DEEMM) is the premier reagent for this transformation due to its electrophilic double bond, which readily reacts with anilines.
dot
Caption: The reaction pathway of the Gould-Jacobs synthesis.[3]
While other malonate derivatives like diethyl malonate can be used in quinolone synthesis through different routes (e.g., Conrad-Limpach-Knorr reaction), the Gould-Jacobs reaction specifically leverages the unique reactivity of DEEMM.[4]
Comparative Data: Gould-Jacobs Reaction of Aniline with DEEMM
The efficiency of the cyclization step is highly dependent on temperature and reaction time, with microwave-assisted synthesis offering significant advantages.[3][5]
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Microwave | 250 | 1 | 1 |
| 2 | Microwave | 250 | 10 | 1 |
| 3 | Microwave | 300 | 1 | 37 |
| 4 | Microwave | 300 | 5 | 47 |
| 5 | Microwave | 300 | 20 | 28 |
| 6 | Conventional | 250 | 30-60 | Typically lower yields and longer times |
Data adapted from a Biotage application note.[6]
Protocol 1: Conventional Heating [7]
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and this compound (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane (B92381) to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization.
Protocol 2: Microwave Irradiation [5]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (2.0 mmol) and this compound (6.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction mixture to 300°C for 5 minutes.
-
Work-up and Purification: Allow the reaction vessel to cool to room temperature. The product often precipitates and can be collected by filtration, washed with cold acetonitrile, and dried under vacuum.
The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is a cornerstone of C-C bond formation and is used in the synthesis of pharmaceuticals, natural products, and polymers.[9] Diethyl malonate and Meldrum's acid are common substrates in this reaction.[10]
dot
Caption: Generalized mechanism of the Knoevenagel condensation.
Comparative Data: Knoevenagel Condensation of Benzaldehyde (B42025) with Malonate Derivatives
The choice of malonate derivative and catalyst significantly influences the reaction outcome.
| Malonate Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | Piperidine (B6355638)/Benzoic Acid | Benzene (B151609) | 130-140 | 11-18 | 89-91[11] |
| Diethyl Malonate | Immobilized BSA | DMSO | Room Temp. | 12 | 85-89[12] |
| Malonic Acid | Ammonium Bicarbonate | Solvent-free | 90 | 2 | High Conversion[13] |
Protocol 1: Diethyl Malonate with Benzaldehyde (Conventional Heating) [11]
-
In a flask equipped with a Dean-Stark trap, combine diethyl malonate (0.63 mol), commercial benzaldehyde (containing 2-8% benzoic acid, 0.66 mol of benzaldehyde), piperidine (2-7 mL, adjusted for benzoic acid content), and benzene (200 mL).
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected (11-18 hours).
-
After cooling, wash the benzene solution with water, 1 N HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the residue to obtain ethyl benzalmalonate.
Protocol 2: Diethyl Malonate with Various Aldehydes (Biocatalysis) [12]
-
Prepare a mixture of the aldehyde (25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL).
-
Add immobilized bovine serum albumin (BSA) catalyst (1 g) to the mixture.
-
Shake the reaction mixture on an orbital shaker at room temperature overnight (typically 12 hours).
-
Monitor the reaction by TLC. After completion, extract the product from the DMSO solution with heptane (B126788).
-
Evaporate the combined heptane extracts to obtain the crude product.
The Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[14] Malonate derivatives, particularly diethyl malonate and the highly acidic Meldrum's acid, are excellent Michael donors.[15] This reaction is a versatile tool for forming carbon-carbon bonds and is widely used in the synthesis of natural products and pharmaceuticals.[14][16]
dot
Caption: General mechanism of the Michael addition reaction.
Comparative Data: Michael Addition to Chalcones
The reactivity and stereoselectivity of the Michael addition can be influenced by the choice of malonate donor and the catalytic system.
| Michael Donor | Michael Acceptor | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) |
| Diethyl Malonate | Chalcone (B49325) | Ni(acac)₂ / Sparteine | Toluene | 85 | 80 |
| Diethyl Malonate | Substituted Chalcones | Cinchona alkaloid-thiourea | Toluene | up to 99 | up to 98 |
Data from various studies on enantioselective Michael additions.[17][18]
Protocol 1: Diethyl Malonate to Chalcone (Enantioselective) [17]
-
In a reaction vessel, dissolve chalcone (1.89 mmol) and diethyl malonate (2.26 mmol) in toluene.
-
Add the chiral catalyst, for example, a pre-formed complex of Ni(acac)₂ (10 mol%) and (-)-sparteine (B7772259) (10 mol%).
-
Stir the reaction mixture at 25°C for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product by column chromatography to obtain the chiral Michael adduct.
Protocol 2: Meldrum's Acid as a Michael Donor While specific comparative protocols are less common in single publications, Meldrum's acid is known to be a highly effective Michael donor due to its high acidity. The general procedure would be similar to that for diethyl malonate, often requiring milder basic conditions.[19]
Application in Signaling Pathways and Drug Discovery
The products derived from these reactions involving malonate derivatives often possess significant biological activity and are key components in drug discovery and development.
Quinolones and Bacterial Quorum Sensing
Quinolones, synthesized via the Gould-Jacobs reaction, are not only important as antibiotics that target DNA gyrase but are also involved in bacterial cell-to-cell communication, a process known as quorum sensing.[20][21] For instance, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) is a signaling molecule in Pseudomonas aeruginosa that regulates the expression of virulence factors.[22] Disrupting this signaling pathway is a promising strategy for developing new anti-infective agents that do not directly kill the bacteria but rather attenuate their virulence.[23]
dot
Caption: Simplified pathway of quinolone signaling in P. aeruginosa.[23]
Knoevenagel and Michael Adducts in Drug Development
The products of Knoevenagel condensations and Michael additions are also prevalent in medicinal chemistry. The α,β-unsaturated systems generated in Knoevenagel reactions are found in a variety of biologically active natural products and synthetic drugs, including anti-inflammatory and anti-cancer agents.[9][24] Michael adducts are key intermediates in the synthesis of many pharmaceuticals and can also function as covalent inhibitors by reacting with nucleophilic residues in the active sites of target enzymes.[25][26]
Conclusion
This compound stands out as a specialized reagent, particularly indispensable for the Gould-Jacobs synthesis of quinolones. For broader applications in Knoevenagel condensations and Michael additions, diethyl malonate and the highly reactive Meldrum's acid offer versatile and efficient alternatives. The choice among these malonate derivatives should be guided by the specific transformation, the desired product, and the required reaction conditions. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ablelab.eu [ablelab.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. purechemistry.org [purechemistry.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. adichemistry.com [adichemistry.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. longdom.org [longdom.org]
- 18. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. youtube.com [youtube.com]
- 25. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction
The quinoline (B57606) scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. While the Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines, a variety of other named reactions provide access to a diverse range of quinoline derivatives, often with different substitution patterns. This guide offers a comparative analysis of the most prominent alternatives: the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach-Knorr syntheses. We present a detailed examination of their reaction parameters, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the most suitable method for their synthetic endeavors.
Comparative Overview of Classical Quinoline Syntheses
The choice of a synthetic route to a specific quinoline derivative is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key features of the principal alternatives to the Gould-Jacobs reaction, providing a direct comparison of their typical performance.
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | 100 - 150 | 3 - 7 | 60 - 91[1] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | Reflux | 5 - 8 | Varies, can be low due to tar formation[2] |
| Combes Synthesis | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | Varies (e.g., 170-175°C) | Varies | Moderate to Good |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, active methylene (B1212753) compound | Polysubstituted quinolines | 60 - Reflux | 2 - 4 | 58 - 100[3] |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-hydroxyquinolines or 2-hydroxyquinolines | Room temp. to 260 | Varies | Moderate to 95[4] |
Delving into the Mechanisms and Workflows
Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting potential issues. The following diagrams, rendered in Graphviz DOT language, illustrate the logical flow of each synthetic method.
Caption: The Gould-Jacobs reaction pathway.
Caption: Workflow of the Skraup quinoline synthesis.
Caption: Mechanism of the Doebner-von Miller reaction.
Caption: The Combes synthesis of quinolines.
Caption: The Friedländer synthesis pathway.
Caption: Conrad-Limpach-Knorr temperature dependence.
Detailed Experimental Protocols
The following are representative experimental procedures for the key quinoline syntheses discussed, adapted from established literature.
Skraup Synthesis of Quinoline[1]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated sulfuric acid
-
Ferrous sulfate (B86663) heptahydrate
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.
-
To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.
-
Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.
-
After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for 3-4 hours.
-
Allow the reaction mixture to cool and then carefully dilute with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (B78521) until the mixture is strongly alkaline.
-
Remove unreacted nitrobenzene and the quinoline product by steam distillation.
-
Separate the organic layer from the steam distillate. The crude quinoline can be further purified by distillation.
Doebner-von Miller Synthesis of 2-Methylquinoline[2]
Materials:
-
Aniline
-
6 M Hydrochloric acid
-
Concentrated sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Combes Synthesis of 2,4-Dimethylquinoline[5]
Materials:
-
Aniline
-
Acetylacetone (B45752) (2,4-pentanedione)
-
Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)
Procedure:
-
Combine aniline and acetylacetone in a reaction vessel.
-
Slowly add the acid catalyst with cooling.
-
Heat the reaction mixture. The temperature and time will vary depending on the specific acid catalyst used. For example, with polyphosphoric acid, the mixture might be heated to 130-140°C.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium (B1175870) hydroxide).
-
The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Purify the crude 2,4-dimethylquinoline (B72138) by recrystallization or distillation.
Friedländer Synthesis of Ethyl 2-phenyl-quinoline-4-carboxylate[6]
Materials:
-
Ethyl acetoacetate (B1235776)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.
-
Add a few drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline[7][8]
Step 1: Formation of Ethyl β-anilinocrotonate
-
Materials: Aniline, Ethyl acetoacetate
-
Procedure: Mix equimolar amounts of aniline and ethyl acetoacetate and stir at room temperature. The reaction is typically complete within 2-4 hours. Remove the water formed during the reaction, often by azeotropic distillation if a solvent like toluene is used, or under reduced pressure. The crude product can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Materials: Ethyl β-anilinocrotonate, high-boiling solvent (e.g., mineral oil or diphenyl ether)
-
Procedure:
-
In a flask equipped with a thermometer and a condenser, heat the high-boiling solvent to approximately 250°C.
-
Slowly add the ethyl β-anilinocrotonate from Step 1 to the hot solvent.
-
Maintain the temperature for about 30-60 minutes.
-
Cool the reaction mixture. The product often crystallizes upon cooling.
-
Collect the solid product by vacuum filtration and wash with a low-boiling solvent (e.g., petroleum ether) to remove the high-boiling solvent.
-
The crude 4-hydroxy-2-methylquinoline (B36942) can be purified by recrystallization from a suitable solvent like ethanol.
-
Conclusion
The synthesis of quinolines remains a cornerstone of organic and medicinal chemistry. While the Gould-Jacobs reaction is a valuable tool, the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach-Knorr syntheses offer a diverse and powerful arsenal (B13267) for accessing a wide array of quinoline derivatives. The choice of method ultimately depends on the target molecule's substitution pattern, the availability of starting materials, and the desired reaction scale and conditions. Modern advancements, such as the use of microwave irradiation and novel catalytic systems, continue to enhance the efficiency and environmental friendliness of these classical transformations, ensuring their continued relevance in contemporary chemical research.
References
The Efficacy of Diethyl Ethoxymethylenemalonate in Substituted Quinoline Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry and materials science. The versatile quinoline (B57606) scaffold is a privileged structure in a multitude of pharmacologically active compounds. Diethyl ethoxymethylenemalonate (DEEMM) is a key reagent in one of the classical methods for quinoline synthesis, the Gould-Jacobs reaction. This guide provides an objective comparison of the Gould-Jacobs reaction's performance against prominent alternative synthetic routes, supported by experimental data and detailed methodologies.
The Gould-Jacobs Reaction: A Reliable Route to 4-Hydroxyquinolines
The Gould-Jacobs reaction utilizes the condensation of an aniline (B41778) with this compound (DEEMM) to form an anilidomethylenemalonate intermediate. Subsequent thermal cyclization and then hydrolysis and decarboxylation lead to the formation of 4-hydroxyquinoline (B1666331) derivatives.[1][2] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]
Key Advantages:
-
Good yields for specific products: The reaction can provide good yields of 4-hydroxyquinolines.
-
Readily available starting materials: Anilines and DEEMM are common laboratory reagents.
Limitations:
-
High temperatures required: The cyclization step often necessitates high temperatures (250-300°C), which can limit the functional group tolerance of the substrates.[4]
-
Limited substitution patterns: The reaction primarily yields quinolines with a hydroxyl group at the 4-position.
Alternative Synthetic Strategies for Substituted Quinolines
Several classical named reactions provide alternative pathways to substituted quinolines, each with its own set of advantages and limitations. These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
The Skraup Synthesis
This reaction involves the synthesis of quinolines by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene.[5][6] The reaction is notoriously exothermic and can be violent if not controlled.[6]
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound in place of glycerol.[7][8] This method is a common route to 2-substituted quinolines.[9]
The Combes Quinoline Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[10][11][12]
The Friedländer Synthesis
This versatile synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, and it can be catalyzed by either acids or bases.[13][14][15]
Comparative Performance Data
The following table summarizes the key characteristics and reported yields of the Gould-Jacobs reaction and its alternatives. It is important to note that yields are highly dependent on the specific substrates and reaction conditions used.
| Synthesis Method | Starting Materials | Typical Products | Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| Gould-Jacobs | Aniline, this compound | 4-Hydroxyquinolines | High temperature (250-300°C) for cyclization[4] | 37-47% (microwave assisted)[1] | Good for 4-hydroxyquinolines | Harsh conditions, limited scope |
| Skraup | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Unsubstituted or substituted quinolines | Harsh, highly exothermic[6] | 84-91% for unsubstituted quinoline[6] | Uses simple starting materials | Violent reaction, often low yields for substituted quinolines, tar formation[16] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | 2-Substituted Quinolines | Acid-catalyzed, reflux | Variable, can be low due to polymerization of the carbonyl compound[9] | Good for 2-substituted quinolines | Potential for low yields and byproduct formation[17] |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid-catalyzed (e.g., H₂SO₄, PPA)[10][18] | Good to excellent[9] | Good for 2,4-disubstituted quinolines | Strong acid catalysts required |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Polysubstituted Quinolines | Acid or base-catalyzed, milder conditions possible[13][14] | 77-97%[19][20] | High versatility, good yields, milder conditions | Requires pre-functionalized anilines |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. The following are representative protocols for each of the discussed quinoline synthesis methods.
Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinoline[2]
-
Condensation: A mixture of aniline (1.0 eq) and this compound (1.0-1.2 eq) is heated at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, a high-boiling solvent such as diphenyl ether is added. The mixture is heated to 250°C under a nitrogen atmosphere for 30-60 minutes.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and a non-polar solvent like hexane (B92381) is added to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization.
Skraup Synthesis: Synthesis of Quinoline[6]
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large reaction vessel.
-
Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.
-
Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
After cooling, pour the mixture into water and neutralize with a strong base (e.g., NaOH).
-
The crude quinoline is then isolated by steam distillation and purified.
Doebner-von Miller Reaction: Synthesis of 2-Methylquinoline (Quinaldine)[17]
-
Aniline is dissolved in aqueous hydrochloric acid to form aniline hydrochloride.
-
The solution is cooled in an ice bath, and acetaldehyde (B116499) is added slowly. The acetaldehyde undergoes an in-situ aldol (B89426) condensation to form crotonaldehyde.
-
Anhydrous zinc chloride is added as a Lewis acid catalyst.
-
The mixture is heated to reflux for several hours.
-
After reaction completion, the mixture is neutralized, and the product is isolated by steam distillation and purified by vacuum distillation.
Combes Quinoline Synthesis: Synthesis of 2,4-Dimethyl-7-chloroquinoline[11]
-
m-Chloroaniline is reacted with acetylacetone (B45752) in the presence of a strong acid catalyst such as sulfuric acid.
-
The mixture is heated to promote condensation and cyclization.
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into water and neutralizing it.
-
The crude product is collected by filtration and purified by recrystallization.
Friedländer Synthesis: Synthesis of a Polysubstituted Quinoline[15]
-
A solution of a 2-aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol) and a compound with an α-methylene group (e.g., ethyl acetoacetate) (1.2 mmol) is prepared in a suitable solvent (e.g., ethanol/water).
-
A catalyst, such as a Lewis acid (e.g., ZrCl₄, 10 mol%), is added to the mixture.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60°C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by adding water and a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and logical workflows of the discussed quinoline syntheses.
Caption: Gould-Jacobs Reaction Pathway.
Caption: Overview of Alternative Quinoline Syntheses.
Conclusion
This compound, via the Gould-Jacobs reaction, provides a reliable, albeit condition-intensive, method for the synthesis of 4-hydroxyquinolines. For broader substitution patterns and milder reaction conditions, researchers have a powerful toolkit of alternative named reactions at their disposal. The Friedländer synthesis, in particular, offers high versatility and generally good to excellent yields for a wide range of substituted quinolines, provided the necessary 2-aminoaryl aldehyde or ketone starting materials are accessible. The Combes synthesis is a strong choice for 2,4-disubstituted quinolines. In contrast, the Skraup and Doebner-von Miller reactions, while utilizing simpler starting materials, often involve harsh conditions and can lead to lower yields and purification challenges. The choice of synthetic route will ultimately be dictated by the desired substitution pattern of the target quinoline, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
References
- 1. ablelab.eu [ablelab.eu]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 17. benchchem.com [benchchem.com]
- 18. iipseries.org [iipseries.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Unveiling Fleeting Molecules: A Comparative Guide to Characterizing Intermediates in Diethyl Ethoxymethylenemalonate Reactions
For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of chemical reactions is paramount. Diethyl ethoxymethylenemalonate (DEEM) is a versatile reagent widely employed in the synthesis of pharmaceuticals and other valuable organic compounds. Its reactions, notably the Gould-Jacobs reaction for quinoline (B57606) synthesis and the Hantzsch pyridine (B92270) synthesis, proceed through key intermediates that govern the final product structure and yield. This guide provides a comparative analysis of analytical techniques used to characterize these fleeting intermediates, supported by experimental data and detailed protocols to aid in reaction optimization and mechanistic elucidation.
The characterization of reaction intermediates, which are often present in low concentrations and have short lifetimes, presents a significant analytical challenge. A multi-pronged approach employing various spectroscopic and spectrometric techniques is often necessary to gain a comprehensive understanding of their structure and behavior. This guide will focus on the primary intermediates in the Gould-Jacobs and Hantzsch reactions involving DEEM: the diethyl anilidomethylenemalonate and the dihydropyridine (B1217469) intermediates, respectively.
Comparison of Analytical Techniques for Intermediate Characterization
The choice of analytical technique for characterizing reaction intermediates is dictated by the specific information required, the stability of the intermediate, and the available instrumentation. The following table provides a comparative overview of common methods applied to DEEM reactions.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations | Application to DEEM Reactions |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including connectivity and stereochemistry. | Provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry; may not be suitable for very short-lived species. | Characterization of isolated or relatively stable intermediates like dihydropyridines. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and fragmentation patterns, providing clues to the structure. | High sensitivity, suitable for detecting species at low concentrations. | Does not directly provide structural connectivity; isomerization can be an issue. | Identification of intermediates in complex reaction mixtures and elucidation of fragmentation pathways.[1][2] |
| In-situ Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time monitoring of the appearance and disappearance of functional groups. | Non-invasive, provides kinetic data on the formation and consumption of species. | Can be difficult to resolve peaks in complex mixtures; interpretation requires careful analysis. | Monitoring the progress of the Gould-Jacobs reaction by observing changes in C=O and N-H stretching frequencies.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Isolation and quantification of intermediates. | Allows for the separation of complex mixtures and subsequent analysis by other techniques (e.g., MS, NMR). | Intermediates may degrade on the column; requires method development. | Isolation of the anilidomethylenemalonate intermediate for further characterization.[4] |
| Trapping Experiments | Addition of a reagent that reacts specifically with a transient intermediate to form a stable, characterizable product. | Indirect evidence for the existence and structure of highly reactive intermediates. | Can provide proof of existence for species that cannot be observed directly. | The trapping agent can sometimes alter the reaction pathway. | Used to confirm the presence of highly reactive species that are difficult to detect spectroscopically. |
Characterization of the Diethyl Anilidomethylenemalonate Intermediate in the Gould-Jacobs Reaction
The initial step of the Gould-Jacobs reaction involves the formation of a diethyl anilidomethylenemalonate intermediate through the reaction of an aniline (B41778) with DEEM.[5] This intermediate can be detected and characterized using a combination of chromatographic and spectroscopic methods.
Experimental Protocol: HPLC-MS Analysis of the Gould-Jacobs Reaction
Objective: To monitor the formation of the diethyl anilidomethylenemalonate intermediate and the final quinoline product.
Materials: Aniline, this compound, acetonitrile (B52724) (HPLC grade), water (HPLC grade), formic acid.
Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.
Procedure:
-
A reaction mixture of aniline (2.0 mmol) and this compound (6.0 mmol) is prepared in a microwave vial.
-
The mixture is heated to the desired temperature (e.g., 250 °C) using a microwave synthesizer for a specified time.
-
At various time points, an aliquot of the reaction mixture is withdrawn, cooled, and diluted with acetonitrile.
-
The diluted sample is injected into the HPLC-MS system.
-
The separation is performed on a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
The eluent is monitored by both a UV detector and the mass spectrometer to identify the starting materials, the intermediate, and the product based on their retention times and mass-to-charge ratios.[4]
Spectroscopic Data for Diethyl Anilidomethylenemalonate and Related Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (EI, m/z) |
| Diethyl malonate | 1.28 (t, 6H), 3.40 (s, 2H), 4.22 (q, 4H) | 14.0, 41.5, 61.5, 166.8 | 160 (M+), 115, 88, 45 |
| This compound | 1.30 (t, 3H), 1.35 (t, 3H), 4.23 (q, 2H), 4.29 (q, 2H), 4.38 (q, 2H), 7.95 (s, 1H) | 14.2, 14.3, 60.8, 61.2, 70.2, 108.9, 163.5, 166.1 | 216 (M+), 171, 143, 115 |
| N,N-Diethylaniline (for comparison) | 1.18 (t, 6H), 3.36 (q, 4H), 6.6-6.7 (m, 3H), 7.1-7.2 (m, 2H) | 12.7, 44.3, 112.3, 116.1, 129.2, 147.7 | 149 (M+), 134, 105 |
Note: Data for diethyl malonate and N,N-diethylaniline are for reference. The data for this compound is from publicly available spectral databases.
The mass spectrum of diethyl malonate derivatives often shows a characteristic loss of the malonate group (M-159).[1]
Characterization of the Dihydropyridine Intermediate in the Hantzsch Synthesis
The Hantzsch synthesis affords a 1,4-dihydropyridine (B1200194) (DHP) as an isolable intermediate, which can then be oxidized to the corresponding pyridine.[6][7] The stability of the DHP allows for its isolation and thorough characterization by various spectroscopic techniques.
Experimental Protocol: Isolation and NMR Analysis of a Hantzsch Dihydropyridine
Objective: To synthesize, isolate, and characterize a 1,4-dihydropyridine intermediate.
Materials: A substituted benzaldehyde (B42025) (0.2 mol), methyl-3-aminocrotonate (0.4 mol), isopropanol (B130326).
Instrumentation: Reflux apparatus, filtration equipment, NMR spectrometer.
Procedure:
-
Dissolve the substituted benzaldehyde in isopropanol in a round-bottom flask.
-
Add methyl-3-aminocrotonate to the solution.
-
Heat the reaction mixture at reflux for the required time (e.g., several hours, monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the dihydropyridine product to crystallize.
-
Filter the obtained crystals, wash with cold methanol, and dry under vacuum.[8]
-
Dissolve the isolated solid in a suitable deuterated solvent (e.g., CDCl₃) for 1H and 13C NMR analysis.
Spectroscopic Data for a Representative Dihydropyridine
The following data is for 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine:[8]
| Nucleus | Chemical Shift (CDCl₃, δ ppm) |
| 1H NMR | 2.24 (s, 6H, CH₃), 3.61 (s, 6H, COOCH₃), 3.78 (s, 3H, OCH₃), 5.29 (s, 1H, CH), 6.28 (s, 1H, NH), 6.78–6.90 (m, 2H, arom.), 7.07–7.16 (m, 2H, arom.) |
| 13C NMR | 18.78, 34.60, 50.63, 55.29, 102.40, 110.71, 120.05, 127.09, 129.47, 134.98, 144.16, 156.69, 168.47 |
Visualizing Reaction Pathways and Workflows
Diagrams are crucial for understanding the complex relationships in chemical reactions and experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ablelab.eu [ablelab.eu]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 4-Hydroxyquinoline: A Spectral Data Comparison Guide
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a comprehensive comparison of spectral data for the validation of 4-hydroxyquinoline (B1666331) synthesis, focusing on two common synthetic routes: the Conrad-Limpach and Gould-Jacobs reactions. By presenting detailed experimental protocols and comparative spectral data of the final product, starting materials, key intermediates, and potential byproducts, this guide serves as a practical resource for the verification of synthesis outcomes.
Comparison of Synthetic Routes
The synthesis of 4-hydroxyquinoline can be effectively achieved through several methods, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most established. The Conrad-Limpach reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by a high-temperature cyclization.[1] In contrast, the Gould-Jacobs reaction utilizes an aniline and diethyl ethoxymethylenemalonate, proceeding through an intermediate which is then cyclized, hydrolyzed, and decarboxylated to yield 4-hydroxyquinoline.[2][3]
Experimental Protocols
Detailed methodologies for both syntheses are crucial for reproducibility and for understanding potential deviations that might be reflected in the spectral data.
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline[4]
Step 1: Formation of Ethyl 3-Anilinocrotonate (Intermediate)
-
In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.
-
Heat the mixture to reflux and utilize a Dean-Stark apparatus to remove the water generated during the condensation.
-
Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure with a rotary evaporator to yield the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization to 4-Hydroxyquinoline
-
Place the crude intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 10-20 mL per gram of intermediate).
-
Heat the mixture with stirring to 250-260 °C and maintain this temperature for 30-60 minutes.
-
Monitor the cyclization progress by TLC.
-
Once the reaction is complete, let the mixture cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration and wash with a small amount of a suitable solvent (e.g., cold ethanol (B145695) or diethyl ether) to remove the high-boiling solvent.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization from ethanol or acetic acid.
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline[5][6]
Step 1: Formation of Diethyl 2-(Anilinomethylene)malonate (Intermediate)
-
In a round-bottom flask, mix aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the intermediate by TLC.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Dissolve the intermediate in a high-boiling solvent like diphenyl ether (5-10 mL per gram of intermediate) in a flask fitted with a reflux condenser.
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline to precipitate. The addition of a non-polar solvent like cyclohexane (B81311) can aid precipitation.
Step 3: Saponification
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (B78521) (e.g., 10%).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Spectral Data for Validation
The following tables summarize the key spectral data for 4-hydroxyquinoline and the relevant compounds in its synthesis, providing a basis for comparison and validation.
Table 1: Spectral Data for 4-Hydroxyquinoline and its Precursors/Byproducts in the Conrad-Limpach Synthesis.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 4-Hydroxyquinoline | 11.91 (s, 1H), 8.17 (d, 1H), 7.97 (d, 1H), 7.68 (t, 1H), 7.61 (d, 1H), 7.36 (t, 1H), 6.12 (d, 1H)[4] | 177.4, 146.1, 140.6, 132.2, 125.3, 125.1, 123.5, 118.5, 110.3 | ~3400-2500 (br, O-H, N-H), ~1640 (C=O), ~1600, 1500 (aromatic C=C) | 145 (M+) |
| Aniline | 7.18 (t, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.61 (br s, 2H)[5] | 146.6, 129.3, 118.6, 115.1[6] | ~3430, 3350 (N-H stretch), ~1620 (N-H bend), ~1600, 1500 (aromatic C=C)[7] | 93 (M+)[8] |
| Ethyl Acetoacetate | 4.20 (q, 2H), 3.46 (s, 2H), 2.28 (s, 3H), 1.29 (t, 3H)[9] | 200.8, 167.2, 61.4, 50.2, 30.2, 14.1[9] | ~1745 (C=O, ester), ~1720 (C=O, keto)[10][11] | 130 (M+)[12] |
| Ethyl 3-aminocrotonate | 4.45 (s, 1H), 4.02 (q, 2H), 1.87 (s, 3H), 1.20 (t, 3H)[8] | 169.5, 159.2, 83.1, 57.9, 20.3, 14.8 | ~3400, 3300 (N-H), ~1660 (C=O), ~1610 (C=C)[13] | 129 (M+)[14] |
| 2-Hydroxyquinoline | Exists as 2(1H)-quinolone tautomer. | See 2(1H)-quinolone. | ~3400-2500 (br, N-H), ~1660 (C=O)[13] | 145 (M+) |
Table 2: Spectral Data for 4-Hydroxyquinoline and its Precursors/Byproducts in the Gould-Jacobs Synthesis.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 4-Hydroxyquinoline | 11.91 (s, 1H), 8.17 (d, 1H), 7.97 (d, 1H), 7.68 (t, 1H), 7.61 (d, 1H), 7.36 (t, 1H), 6.12 (d, 1H)[4] | 177.4, 146.1, 140.6, 132.2, 125.3, 125.1, 123.5, 118.5, 110.3 | ~3400-2500 (br, O-H, N-H), ~1640 (C=O), ~1600, 1500 (aromatic C=C) | 145 (M+) |
| Aniline | 7.18 (t, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.61 (br s, 2H)[5] | 146.6, 129.3, 118.6, 115.1[6] | ~3430, 3350 (N-H stretch), ~1620 (N-H bend), ~1600, 1500 (aromatic C=C)[7] | 93 (M+)[8] |
| Diethyl Malonate | 4.20 (q, 4H), 3.39 (s, 2H), 1.27 (t, 6H)[9][15] | 166.8, 61.5, 41.5, 14.0[16][17] | ~1735 (C=O, ester)[18][19] | 160 (M+)[12][20][21] |
| Diethyl 2-(anilinomethylene)malonate | 8.65 (d, 1H), 7.99 (d, 1H), 7.80 (t, 1H), 7.72 (t, 1H), 4.39 (m, 4H), 1.38 (m, 6H) | 168.1, 164.3, 149.2, 139.1, 129.1, 124.6, 116.9, 92.3, 60.4, 14.4 | ~3250 (N-H), ~1700, 1650 (C=O), ~1600 (C=C) | 249 (M+) |
| 4-Hydroxyquinoline-3-carboxylic acid | 8.85 (s, 1H), 8.20 (d, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 7.40 (t, 1H)[22] | 177.1, 167.9, 140.2, 138.9, 133.1, 126.2, 125.4, 119.3, 118.9, 108.9[6] | ~3400-2500 (br, O-H), ~1720 (C=O, acid), ~1650 (C=O, quinolone) | 189 (M+)[6] |
| 2,4-Dihydroxyquinoline | Exists as tautomers. | Complex due to tautomerism. | ~3400-2500 (br, O-H, N-H), ~1650 (C=O) | 161 (M+) |
Note: Spectral data can vary slightly depending on the solvent, concentration, and instrument used. The data presented here are typical values.
Visualization of Synthesis and Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and subsequent spectral validation for both the Conrad-Limpach and Gould-Jacobs methods.
References
- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-aminocrotonate, 98.5% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Etilo 3-aminocrotonato, 98,5 %, Thermo Scientific Chemicals 500 g | Contact Us [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Dihydroxyquinoline | 86-95-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Diethyl malonate [webbook.nist.gov]
- 12. Ethyl 3-aminocrotonate, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,4-DIHYDROXYQUINOLINE MONOSODIUM SALT(4510-76-3) 1H NMR spectrum [chemicalbook.com]
- 17. azom.com [azom.com]
- 18. alkalisci.com [alkalisci.com]
- 19. Diethyl malonate [webbook.nist.gov]
- 20. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]
- 21. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID(34785-11-0) 1H NMR [m.chemicalbook.com]
A Comparative Analysis of Catalysts for Diethyl Ethoxymethylenemalonate (DEEMM) Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of diethyl ethoxymethylenemalonate (DEEMM), a critical intermediate in the production of pharmaceuticals like quinolone antibiotics, is of paramount importance. The choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of various catalytic systems for DEEMM synthesis, supported by experimental data and detailed protocols.
The synthesis of DEEMM is most commonly achieved through the condensation reaction of diethyl malonate and triethyl orthoformate.[1][2] This process involves the formation of an intermediate, followed by the elimination of ethanol (B145695) to yield the final product.[1] The reaction is typically conducted at elevated temperatures, and the removal of ethanol is crucial to drive the equilibrium towards product formation.[1] Various catalysts have been employed to facilitate this transformation, ranging from simple Lewis acids to more complex supported ionic systems.
Catalyst Performance Comparison
The efficacy of different catalysts for the synthesis of this compound is evaluated based on key performance indicators such as product yield, reaction temperature, and reaction time. The following table summarizes the quantitative data for several prominent catalyst types.
| Catalyst Type | Specific Catalyst | Substrates | Reaction Temperature (°C) | Reaction Time (hr) | Yield (%) | Key Observations |
| Lewis Acid | Anhydrous Zinc Chloride (ZnCl₂) | Diethyl malonate, Triethyl orthoformate, Acetic anhydride (B1165640) | 104 - 113 | 6.5 | 72 | Acetic anhydride is used as a solvent and a water scavenger.[3] |
| Transition Metal | Nickel Catalyst | Diethyl malonate, Triethyl orthoformate | 150 - 180 | 7 | 91.7 | This method is highlighted for having few side reactions and high product purity.[4] |
| Supported Ionic Catalyst | Copper acetate, Manganese chloride, Potassium dihydrogen phosphate (B84403) on ZSM-5 molecular sieve | Diethyl malonate, Triethyl orthoformate | 145 - 170 | Continuous | >98 (product content) | This system is used in a continuous reactive distillation process, which can enhance efficiency.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of DEEMM using representative catalysts are provided below.
Synthesis using Zinc Chloride Catalyst
This protocol is based on a well-established method using a Lewis acid catalyst.
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Acetic anhydride
-
Anhydrous zinc chloride
Procedure:
-
A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), acetic anhydride (2.0 moles), and anhydrous zinc chloride (0.5 g) is prepared in a reaction vessel.[3]
-
The mixture is heated in an oil bath for 6.5 hours, maintaining the internal temperature between 104°C and 113°C.[3]
-
Following the reaction, the mixture is distilled through a short column.[3]
-
The residue is diluted with ether and washed thoroughly with water.[3]
-
The combined organic extracts are dried over magnesium sulfate (B86663) and distilled under reduced pressure to yield the final product.[3]
Synthesis using Nickel Catalyst
This method employs a transition metal catalyst and offers high yield and purity.
Materials:
-
Diethyl malonate
-
Triethyl orthoformate
-
Nickel catalyst
Procedure:
-
Triethyl orthoformate, diethyl malonate, and the nickel catalyst are added to a reactor.[4]
-
The reaction mixture is heated to a temperature between 150°C and 180°C, with the temperature at the top of the distillation column kept below 80°C.[4]
-
The reaction is carried out for 7 hours with stirring.[4]
-
After the reaction is complete, the mixture is purified by vacuum distillation to obtain this compound.[4]
Synthesis using Supported Ionic Catalyst in a Continuous Process
This protocol describes a continuous synthesis method which can be advantageous for large-scale production.
Catalyst Preparation:
-
Dissolve copper acetate, manganese chloride, and potassium dihydrogen phosphate in distilled water.[1]
-
Slowly add ZSM-5 molecular sieve to the solution and stir for 1 hour to allow for adsorption.[1]
-
Filter the mixture and wash with absolute ethanol to obtain the supported ionic catalyst.[1]
Continuous Condensation Reaction:
-
The prepared catalyst is placed in a series of reactors.[1]
-
Triethyl orthoformate and diethyl malonate are continuously fed into the first reactor at a controlled rate.[1]
-
The reaction is maintained at a temperature of 145-170°C.[1]
-
Ethanol formed during the reaction is continuously removed by distillation.[1]
-
The product stream from the final reactor is collected, containing this compound with a content greater than 98.0%.[1]
Experimental Workflow and Signaling Pathways
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of DEEMM.
The reaction mechanism for the synthesis of this compound generally proceeds through several key steps.[1] It begins with the acidic ionization of diethyl malonate, followed by the formation of an intermediate transition state and the acidic ionization of triethyl orthoformate.[1] These steps lead to the formation of an intermediate which then undergoes an elimination reaction to yield the final product, this compound.[1]
References
A Comparative Guide to the Gould-Jacobs Reaction for Quinoline Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the quinoline (B57606) scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents necessitates a thorough understanding of the available synthetic methodologies. This guide provides a mechanistic investigation and a comparative analysis of the Gould-Jacobs reaction, juxtaposing its performance against other classical methods for quinoline synthesis, namely the Skraup, Combes, and Friedländer reactions.
Mechanistic Pathways of Quinoline Synthesis
A foundational understanding of the reaction mechanisms is crucial for selecting the appropriate synthetic strategy and for optimizing reaction conditions.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines.[1] The reaction proceeds in a series of steps, beginning with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester. This is followed by a thermal cyclization, saponification, and subsequent decarboxylation to yield the 4-hydroxyquinoline.[1]
Caption: Mechanism of the Gould-Jacobs reaction.
Alternative Synthetic Routes
The Skraup, Combes, and Friedländer reactions offer alternative pathways to the quinoline core, each with distinct starting materials and mechanistic features.
Caption: Overview of alternative quinoline syntheses.
Quantitative Performance Comparison
The choice of a synthetic route is often guided by factors such as yield, purity, reaction conditions, and the desired substitution pattern on the quinoline ring. The following tables provide a comparative overview of the Gould-Jacobs reaction and its alternatives.
General Comparison of Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Products | Key Advantages | Key Disadvantages |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate ester | 4-Hydroxyquinolines | Excellent method for 4-hydroxyquinolines; often high yields and purity.[2] | Requires high temperatures for cyclization; multi-step process.[3] |
| Skraup | Aniline, Glycerol, Oxidizing agent, Sulfuric acid | Unsubstituted or substituted quinolines | Uses readily available and simple starting materials.[2] | Harsh, exothermic reaction conditions; often low yields and formation of byproducts.[2] |
| Combes | Aniline, β-Diketone, Acid catalyst | 2,4-Disubstituted quinolines | Good yields for 2,4-disubstituted quinolines; relatively straightforward procedure.[2] | Limited to the synthesis of 2,4-disubstituted quinolines. |
| Friedländer | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group | Polysubstituted quinolines | High yields and good regioselectivity; milder conditions than Skraup. | Limited availability of substituted 2-aminoaryl aldehydes and ketones. |
Performance Data for Quinoline Synthesis
| Method | Reactants | Product | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 250-260 | 0.5-1 | up to 95 | [3] |
| Skraup | Aniline, Glycerol, Nitrobenzene, H₂SO₄ | Quinoline | 130-140 | 3-4 | Low to moderate | [4] |
| Combes | Aniline, Pentane-2,4-dione, H₂SO₄ | 2,4-Dimethylquinoline | 100 | 0.5 | Moderate to Good | [2] |
| Friedländer | 2-Aminobenzaldehyde (B1207257), Acetone (B3395972), NaOH | 2-Methylquinoline | Reflux | - | Good | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of the target quinoline derivatives.
Gould-Jacobs Reaction: Conventional Heating
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and this compound (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (typically 250-260°C) under a nitrogen atmosphere for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add a non-polar solvent like cyclohexane (B81311) to aid precipitation. Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Gould-Jacobs Reaction: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and this compound (1.2-1.5 eq).
-
Microwave Irradiation: Heat the mixture to the desired temperature (e.g., 250°C) and hold for the optimized time (e.g., 10 minutes) in a microwave reactor.
-
Work-up and Purification: After cooling, add a suitable solvent (e.g., acetonitrile) to precipitate the product. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Skraup Synthesis of Quinoline
-
Reaction Setup: In a large fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, glycerol, and an oxidizing agent (e.g., nitrobenzene) in a robust reaction vessel equipped with a reflux condenser and mechanical stirrer.
-
Heating: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature. Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Work-up and Purification: After cooling, carefully dilute the mixture with water and then neutralize with a concentrated sodium hydroxide (B78521) solution. The crude quinoline is isolated by steam distillation. The organic layer is separated, dried, and purified by distillation.[4]
Combes Synthesis of 2,4-Dimethylquinoline
-
Reaction Setup: Mix aniline (1.0 eq) and pentane-2,4-dione (1.0 eq) in a round-bottom flask. Slowly add concentrated sulfuric acid with cooling.
-
Heating: Heat the mixture on a water bath at 100°C for 30 minutes.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and make it alkaline with a concentrated sodium hydroxide solution. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.[2]
Friedländer Synthesis of 2-Methylquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and acetone (excess) in ethanol. Add a catalytic amount of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Experimental Workflows
Visualizing the experimental workflow can aid in the planning and execution of the synthesis.
Caption: General experimental workflows for quinoline synthesis.
References
A Comparative Guide to Conventional and Microwave-Assisted Gould-Jacobs Reactions
The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry, including the development of antibacterial, antimalarial, and anticancer drugs.[1] This reaction traditionally involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline (B57606) ring system.[1][2] While effective, the classical thermal method often requires high temperatures and long reaction times.[1] Modern adaptations, particularly the use of microwave irradiation, have demonstrated significant improvements in reaction efficiency, offering shorter reaction times and higher yields.[1][3] This guide provides a detailed comparison of the conventional and microwave-assisted Gould-Jacobs reaction, supported by experimental data and protocols.
Yield Comparison: Conventional vs. Microwave-Assisted Methods
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[4] In the context of the Gould-Jacobs reaction, microwave heating has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[5][6] The efficiency of the microwave-assisted approach is highly dependent on reaction temperature and time.[1][5]
Below is a summary of comparative data for the reaction of aniline with diethyl ethoxymethylenemalonate (DEEM) to yield ethyl 4-hydroxyquinoline-3-carboxylate.
| Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional | ~250 | 30-60 min (cyclization step) | High (up to 95% for cyclization) | [2] |
| Microwave | 250 | 20 min | Low | [1][5] |
| Microwave | 300 | 2 min | 37 | [5] |
| Microwave | 300 | 5 min | 47 | [5] |
| Microwave | 300 | 20 min | 28 (product degradation observed) | [5] |
As the data indicates, simply applying microwave irradiation does not guarantee a higher yield. The reaction conditions, particularly temperature and duration, must be carefully optimized. At 250°C, the microwave-assisted reaction gave a low yield even after 20 minutes.[1][5] Increasing the temperature to 300°C significantly improved the yield, with the optimal conditions in this study being 5 minutes of irradiation.[5] Prolonged heating at this high temperature, however, led to product degradation and a decrease in the isolated yield.[5]
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted Gould-Jacobs reactions are presented below.
Conventional Gould-Jacobs Reaction Protocol
The conventional method is a multi-step process involving the initial condensation to form an intermediate, followed by thermal cyclization.
Step 1: Condensation of Aniline and this compound (DEEM)
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol (B145695) byproduct under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification.[1]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes in a flask equipped with a reflux condenser.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.
-
To further facilitate precipitation, a non-polar solvent like cyclohexane (B81311) or hexane (B92381) can be added.[1][2]
Step 3: Saponification and Decarboxylation (Optional)
-
To obtain the 4-hydroxyquinoline (B1666331) core, the ester can be hydrolyzed. Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
For decarboxylation, heat the dried quinoline-3-carboxylic acid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[1]
Microwave-Assisted Gould-Jacobs Reaction Protocol
The microwave-assisted method typically combines the condensation and cyclization steps into a single, rapid procedure.
-
In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (e.g., 0.16 mL, 2.0 mmol) and an excess of this compound (e.g., 1.21 mL, 6.0 mmol), which serves as both a reagent and a solvent.[1][5]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250°C or 300°C) and hold for the specified time (e.g., 2-20 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (B52724) (3 mL).
-
Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.[1][5]
Reaction Workflows
To visualize the procedural differences, the following diagrams illustrate the workflows for the conventional and microwave-assisted Gould-Jacobs reactions.
Caption: Workflow for the conventional Gould-Jacobs reaction.
Caption: Workflow for the microwave-assisted Gould-Jacobs reaction.
References
Safety Operating Guide
Proper Disposal of Diethyl Ethoxymethylenemalonate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. Diethyl ethoxymethylenemalonate (DEEM), while a valuable compound in organic synthesis, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring laboratory safety and regulatory compliance.
Hazard Profile of this compound
DEEM is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1][2][3] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary to mitigate risks associated with DEEM disposal. This process involves careful planning, the use of appropriate personal protective equipment (PPE), and compliance with all relevant regulations.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE to prevent exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2][3]
-
Body Protection : A lab coat or a chemical-protective suit is required to protect skin and clothing.[3][6]
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of inhaling vapors or mists, use a NIOSH-approved respirator.[3][6]
Always work in a well-ventilated area, such as a fume hood, when handling DEEM.[2][3] Avoid breathing vapors or mists.[1][2][3] Do not eat, drink, or smoke in the handling area.[2][5]
Managing Spills and Small Quantities
For minor spills or the disposal of small residual amounts of DEEM, follow these steps:
-
Containment : Prevent the spill from spreading. Do not let the product enter drains.[3]
-
Absorption : Soak up the spilled material using an inert absorbent material. Suitable materials include sand, silica (B1680970) gel, vermiculite, or a universal binder.[3][4][5][7]
-
Collection : Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for hazardous waste.[1][3][4][5]
-
Decontamination : Clean the spill area thoroughly with soap and water.[2]
-
PPE Disposal : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[2][3]
Disposal of Unused or Waste this compound
The primary method for disposing of unused or waste DEEM is through a licensed hazardous waste disposal company.
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Containerization : Keep the waste DEEM in its original container if possible, or in a suitable, closed, and clearly labeled container.[1][4]
-
Licensed Disposal : Arrange for the collection and disposal of the waste through a licensed and approved waste disposal plant or company.[1][2][3][4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's environmental health and safety department for guidance.
References
Personal protective equipment for handling Diethyl ethoxymethylenemalonate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl ethoxymethylenemalonate (CAS No. 87-13-8). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Key hazards include:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)[1][2][3]
-
Causes skin irritation (Skin irritation, Category 2)[1][2][3]
-
Causes serious eye irritation (Eye irritation, Category 2A)[1][2][3]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1][2][3]
-
May cause skin sensitization (Skin Sensitization, Category 1)[2][4]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization, Category 1)[2][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative to inspect all PPE before use.[1][3]
| Protection Type | Specific Recommendations | Quantitative Data |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[2][3] | Not Applicable |
| Skin Protection | Handle with chemical-resistant gloves. A complete suit protecting against chemicals is also advised.[3] | Glove Material: Nitrile rubberMinimum Layer Thickness: 0.4 mmBreakthrough Time: 480 minutes (for both full and splash contact)[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-facepiece airline respirator in positive pressure mode or type ABEK (EN 14387) respirator cartridges are recommended where risk assessment indicates necessity.[2][3] | Not Applicable |
Operational and Handling Plan
Follow these procedural steps for the safe handling and use of this compound.
1. Engineering Controls:
-
Always use this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
2. Handling Protocol:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling and before breaks.[1][3]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
3. Storage:
-
Keep the container tightly closed.[1]
-
Store in a locked-up area.[1]
-
Keep away from incompatible materials such as acids, bases, and oxidizing agents.[2]
Emergency and Disposal Plan
Immediate and appropriate response to emergencies and proper disposal are critical.
Emergency Procedures
| Exposure Scenario | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] If not breathing, give artificial respiration.[3] |
| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2][7] |
| Accidental Spill/Leak | Use personal protective equipment.[3] Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, closed container for disposal.[4][6] Prevent the product from entering drains.[3] |
Disposal Protocol
-
Dispose of the contents and container as hazardous waste.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[4]
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
